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Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 2,4-dichloro-N-(2-nitrophenyl)benzamide: A Proposed Research Guide

Preamble: A comprehensive search of the public scientific literature and patent databases did not yield specific data on the in vitro mechanism of action for the compound 2,4-dichloro-N-(2-nitrophenyl)benzamide. Conseque...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A comprehensive search of the public scientific literature and patent databases did not yield specific data on the in vitro mechanism of action for the compound 2,4-dichloro-N-(2-nitrophenyl)benzamide. Consequently, this document deviates from a standard technical guide on a known mechanism. Instead, it serves as a strategic whitepaper outlining a proposed research framework to elucidate the mechanism of action for this novel chemical entity. Drawing from the activities of structurally related benzamide and niclosamide analogs, we will construct a logical, multi-tiered experimental plan designed to identify its molecular targets and characterize its cellular effects. This guide is intended for researchers, scientists, and drug development professionals initiating an investigation into this or similar novel compounds.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of 2,4-dichloro-N-(2-nitrophenyl)benzamide, featuring a dichlorinated benzoyl ring linked to a nitrophenyl ring via an amide bond, suggests several potential avenues for biological activity based on established pharmacophores.

  • Hypothesis 1: Kinase Inhibition. The benzamide scaffold is a common feature in many kinase inhibitors. The specific arrangement of chloro and nitro substituents could confer selectivity towards certain kinase families.

  • Hypothesis 2: Mitochondrial Uncoupling. Analogs of niclosamide, which also contain dichlorinated and nitrophenyl rings (though in a different scaffold), are well-documented mitochondrial uncouplers that disrupt the proton gradient across the mitochondrial inner membrane.[1][2] This leads to a decrease in ATP synthesis and can trigger various downstream signaling events.[3]

  • Hypothesis 3: Modulation of Major Signaling Pathways. Many bioactive small molecules ultimately impinge on key cellular signaling pathways. Analogs of niclosamide have been shown to inhibit Wnt/β-catenin, mTOR, and STAT3 signaling.[3][4] It is plausible that 2,4-dichloro-N-(2-nitrophenyl)benzamide could modulate these or other critical pathways such as NF-κB or p53.[3]

  • Hypothesis 4: HDAC Inhibition. Some 2-aminobenzamide derivatives are known to function as histone deacetylase (HDAC) inhibitors, which alter chromatin structure and gene expression, often leading to cell cycle arrest and apoptosis in cancer cells.[5]

These hypotheses form the basis of a rational, tiered approach to mechanism of action studies, starting with broad phenotypic screening and progressing to specific target validation.

Part 2: A Tiered Experimental Workflow for Mechanism of Action Elucidation

A robust investigation into a novel compound's mechanism of action begins with broad, unbiased screening to identify a cellular phenotype, followed by progressively more focused assays to pinpoint the molecular target and validate its role in the observed effect.

Tier 1: Phenotypic Screening & Initial Characterization

The first step is to determine if and how the compound affects cell viability and to identify a sensitive cell line for further studies.

Experimental Protocol 1: Cell Viability/Cytotoxicity Screening

  • Cell Line Selection: Choose a panel of well-characterized cell lines representing different cancer types (e.g., NCI-60 panel) or a disease-relevant cell line. For this example, we will use the A2780cp20 chemoresistant ovarian cancer cell line, which is sensitive to niclosamide analogs.[4]

  • Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,4-dichloro-N-(2-nitrophenyl)benzamide (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., staurosporine or cisplatin).

  • Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for a standard duration (e.g., 72 hours).

  • Viability Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions to measure ATP levels or metabolic activity, respectively.

  • Data Analysis: Record luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in software like GraphPad Prism.

Data Presentation: Initial Cytotoxicity Screen

Cell LineTissue of OriginIC50 (µM) of 2,4-dichloro-N-(2-nitrophenyl)benzamide
A549Lung CarcinomaTo be determined
MCF-7Breast AdenocarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined
A2780cp20Ovarian CarcinomaTo be determined
HEK293Normal Embryonic KidneyTo be determined

A higher IC50 in a normal cell line like HEK293 compared to cancer cell lines would suggest a potential therapeutic window.

Tier 2: Target Class Identification & Pathway Analysis

Once a phenotype (e.g., cytotoxicity) is established, the next tier aims to narrow down the potential mechanism.

Workflow 2.1: Probing Mitochondrial Function

Given the structural similarity to niclosamide analogs, assessing mitochondrial health is a primary logical step.

Experimental Protocol 2: Seahorse XF Mito Stress Test

  • Cell Plating: Seed the most sensitive cell line (identified in Tier 1) onto a Seahorse XF cell culture microplate.

  • Compound Incubation: Treat cells with 2,4-dichloro-N-(2-nitrophenyl)benzamide at its IC50 concentration for a predetermined time (e.g., 6-24 hours).

  • Assay Preparation: Wash the cells and replace the medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

  • Mito Stress Test: Load the sensor cartridge with modulators of mitochondrial respiration: oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Data Acquisition: Run the assay on a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in real-time.

  • Interpretation:

    • Uncoupling: A significant increase in basal OCR and proton leak with a decrease in ATP production after treatment would support the mitochondrial uncoupler hypothesis.[1][2]

    • Inhibition: A decrease in basal and maximal respiration would suggest inhibition of the electron transport chain.

Workflow 2.2: Broad Kinase Profiling

To test the kinase inhibitor hypothesis, a broad, cell-free kinase panel is the most efficient approach.

Experimental Protocol 3: In Vitro Kinase Panel Screen

  • Service Selection: Engage a commercial service provider (e.g., Eurofins, Reaction Biology Corp) that offers large kinase panels (e.g., >400 kinases).

  • Compound Submission: Provide 2,4-dichloro-N-(2-nitrophenyl)benzamide at a high concentration (e.g., 10 µM) for a single-point screen.

  • Assay Principle: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of your compound.

  • Data Analysis: Results are usually provided as "% Inhibition" relative to a vehicle control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).

  • Follow-up: For any identified hits, perform dose-response assays (Ki determination) to confirm and quantify the inhibitory potency.

Workflow 2.3: Cellular Pathway Analysis

To assess the impact on key signaling pathways, Western blotting is a standard and effective method.

Experimental Protocol 4: Western Blot for Key Signaling Nodes

  • Cell Lysis: Treat the sensitive cell line with the compound at 1x and 3x its IC50 for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins. Based on our hypotheses, this would include:

    • Wnt Pathway: Phospho-LRP6, β-catenin, Axin.[4]

    • mTOR Pathway: Phospho-mTOR, Phospho-S6K, Phospho-4E-BP1.[4]

    • STAT3 Pathway: Phospho-STAT3 (Tyr705), Total STAT3.[3][4]

    • Apoptosis/Cell Cycle: Cleaved Caspase-3, PARP, p21, p53.[3][5]

    • Loading Control: β-actin or GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity and observe changes in the phosphorylation status or total protein levels of key targets. A decrease in phosphorylated forms of mTOR, S6K, or STAT3 would indicate pathway inhibition.[4]

Tier 3: Direct Target Engagement & Validation

If a specific target or target class is identified (e.g., a specific kinase from the panel screen), the final tier is to confirm that the compound directly engages this target in a cellular context and that target inhibition is responsible for the observed phenotype.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. This confirms direct engagement in a cellular environment.

  • Treatment: Treat intact cells with the vehicle or compound.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot for the target protein identified in Tier 2. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and thus, direct binding.

Visualization of Proposed Workflows

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation pheno_screen Cell Viability Screen (NCI-60 or relevant panel) ic50 Determine IC50 Identify sensitive cell line pheno_screen->ic50 mito Mitochondrial Function Assay (Seahorse XF) ic50->mito Hypothesis 2 kinase Broad Kinase Panel (>400 kinases) ic50->kinase Hypothesis 1 pathway Pathway Analysis (Western Blot) ic50->pathway Hypothesis 3 target_engagement Direct Target Engagement (CETSA) kinase->target_engagement Identified Kinase Hit pathway->target_engagement Modulated Target phenotype_rescue Phenotype Rescue (siRNA/CRISPR) target_engagement->phenotype_rescue

Caption: Proposed experimental workflow for MOA elucidation.

Conclusion and Future Directions

While the specific in vitro mechanism of action for 2,4-dichloro-N-(2-nitrophenyl)benzamide remains to be discovered, the structured, hypothesis-driven approach outlined in this guide provides a clear and robust path forward. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently and rigorously characterize the biological activity of this and other novel compounds. The initial focus on mitochondrial function and kinase activity, based on the pharmacology of structural analogs, represents a scientifically sound starting point for this investigation. The results from this workflow will not only elucidate the mechanism of the compound but also inform its potential for future therapeutic development.

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. Available at: [Link]

  • The magic bullet: Niclosamide. Frontiers in Oncology. Available at: [Link]

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Crystal Structure and Molecular Docking of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Abstract The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a comprehensive technical analysis of a specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a comprehensive technical analysis of a specific derivative, 2,4-dichloro-N-(2-nitrophenyl)benzamide. We will explore a robust synthetic pathway, delve into a predictive analysis of its solid-state architecture using principles of single-crystal X-ray diffraction and Hirshfeld surface analysis based on closely related analogues, and investigate its potential biological activity through a detailed molecular docking protocol against a relevant therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the integrated workflow of chemical synthesis, structural elucidation, and computational drug discovery.

Part I: Synthesis and Characterization

Rationale for Synthetic Protocol Design

The foundational step in the structural and functional analysis of any novel compound is a reliable and reproducible synthetic protocol. The chosen methodology must not only be efficient in its yield but also straightforward in its execution and purification to ensure the high-purity material required for crystallographic and biological studies. For the synthesis of N-aryl benzamides, the acylation of an aniline derivative with a benzoyl chloride is a classic, time-tested, and highly effective approach.

Causality Behind Experimental Choices:

  • Reactants: 2,4-Dichlorobenzoyl chloride and 2-nitroaniline are selected as they are commercially available and contain the requisite functionalities. The electron-withdrawing nature of the chloro and nitro groups can influence reactivity, which is readily managed under standard reaction conditions.

  • Solvent and Base: A non-protic solvent like chloroform (CHCl₃) is used to dissolve the reactants without participating in the reaction. A mild base, such as triethylamine or even an excess of the aniline reactant, is crucial to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion as dictated by Le Châtelier's principle.

  • Purification Strategy: The purification process is designed to systematically remove unreacted starting materials and the HCl salt. An acidic wash (1 M HCl) removes any remaining aniline, while a basic wash (saturated NaHCO₃) neutralizes any residual acid. The final product is then isolated via recrystallization, a self-validating technique where purity is enhanced through the selective crystallization of the desired compound from a supersaturated solution.

Experimental Protocol: Synthesis of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Materials and Equipment:

  • 2,4-Dichlorobenzoyl chloride

  • 2-Nitroaniline

  • Chloroform (CHCl₃), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitroaniline (1.0 equivalent) in anhydrous chloroform.

  • Addition of Acylating Agent: To the stirred solution, add 2,4-dichlorobenzoyl chloride (1.05 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with additional chloroform. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2,4-dichloro-N-(2-nitrophenyl)benzamide as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.

Visualization: Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Reactants (2,4-Dichlorobenzoyl Chloride + 2-Nitroaniline in CHCl3) Reflux 2. Reflux (3-4 hours, ~60°C) Reactants->Reflux Heat Workup 3. Aqueous Work-up (Wash with HCl, then NaHCO3) Reflux->Workup Drying 4. Drying & Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Recrystallization 5. Recrystallization (e.g., Ethanol) Drying->Recrystallization Product Pure Crystalline Product Recrystallization->Product Characterization 6. Characterization (NMR, IR, MS) Product->Characterization

Caption: Workflow for the synthesis and purification of the title compound.

Part II: Solid-State Structure and Intermolecular Interactions

Foundational Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Crucially, it also reveals how molecules pack together in the crystal lattice, which is governed by a network of non-covalent intermolecular interactions. While no published crystal structure exists for the exact title compound, a robust and scientifically valid model can be constructed by analyzing the crystallographic data of highly similar structures.

Predicted Crystallographic Parameters and Molecular Conformation

Analysis of closely related benzamides reveals consistent structural motifs. We can confidently predict key structural features for 2,4-dichloro-N-(2-nitrophenyl)benzamide by comparing these analogues.

ParameterN-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide[1]2,4-Dichloro-N-p-tolylbenzamide[2]Predicted for Title Compound
Crystal System OrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group PbcaP2₁/cCentrosymmetric (e.g., P2₁/c)
a (Å) 7.80539.0884~8-22 Å
b (Å) 13.86219.825~6-14 Å
c (Å) 24.10114.167~9-24 Å
β (˚) 9094.208~90-105°
Dihedral Angle (Ring-Ring) 70.74°37.92°~40-75°

Molecular Conformation Insights:

  • Amide Plane: The central amide linker (–C(=O)NH–) is expected to be nearly planar.

  • Ring Orientation: The two aromatic rings will be significantly twisted relative to each other, with a dihedral angle likely in the range of 40-75°. This significant twist is a direct consequence of steric repulsion between the ortho-substituents (a chlorine atom on one ring and a nitro group on the other) and the atoms of the amide bridge.

Deeper Analysis: Hirshfeld Surface and Intermolecular Forces

To move beyond simple geometric descriptions, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.[3][4] It maps the space around a molecule and color-codes it based on the proximity of neighboring atoms, providing a detailed picture of all non-covalent contacts.

Methodology Rationale: The analysis generates a unique 2D "fingerprint plot" that summarizes all intermolecular contacts. This allows for the quantitative decomposition of these interactions, revealing the percentage contribution of different contact types (e.g., H···O, H···H, H···Cl) to the overall crystal packing.[3][5]

Predicted Intermolecular Interactions for the Title Compound:

  • N–H···O Hydrogen Bonds: The strongest and most directionally specific interaction is expected to be a hydrogen bond between the amide proton (N–H) and an oxygen atom of the nitro group on a neighboring molecule. This is a common and dominant motif in related crystal structures, often linking molecules into chains or dimers.[2][6]

  • C–H···O Contacts: Weaker C–H···O hydrogen bonds, involving aromatic C–H donors and either carbonyl or nitro oxygen acceptors, will further stabilize the crystal lattice.

  • π-π Stacking: Offset π–π stacking interactions between the electron-rich and electron-poor aromatic rings of adjacent molecules may contribute to the packing arrangement.[7]

  • Other Contacts: H···H, C···H, and C···Cl contacts will collectively make up a significant portion of the surface area, representing weaker van der Waals forces.

The following table, based on data from a related compound, illustrates the typical quantitative output from a Hirshfeld analysis.

Interaction TypePercentage Contribution (%)
O···H / H···O ~35-42%
H···H ~29-30%
C···H / H···C ~14-15%
C···C ~3-10%
Other (Cl···H, N···H etc.) Remainder
Visualization: Structural Analysis Workflow

cluster_exp Experimental cluster_analysis Computational Analysis cluster_output Outputs Crystal 1. Single Crystal Growth Xray 2. X-ray Data Collection (Diffractometer) Crystal->Xray Structure 3. Structure Solution & Refinement Xray->Structure Geo 4. Geometric Analysis (Bond Lengths, Angles, Dihedrals) Structure->Geo Hirshfeld 5. Hirshfeld Surface Analysis (CrystalExplorer) Structure->Hirshfeld Final Final Structural Model & Interaction Profile Geo->Final Fingerprint 6. 2D Fingerprint Plots (Quantify Interactions) Hirshfeld->Fingerprint Fingerprint->Final

Caption: From crystal to comprehensive structural and interaction analysis.

Part III: In Silico Analysis - Molecular Docking

Objective: Predicting Biological Activity

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] This technique is instrumental in drug discovery for generating hypotheses about a compound's potential biological target and mechanism of action.

Target Selection: Cyclooxygenase-2 (COX-2)

Justification: Benzamide and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[8] The cyclooxygenase (COX) enzymes are key mediators of inflammation. Specifically, COX-2 is an inducible enzyme highly expressed during inflammatory responses, making it a prime target for anti-inflammatory drugs.[8] Given this precedent, we have selected COX-2 as a plausible and well-validated biological target to probe the potential activity of 2,4-dichloro-N-(2-nitrophenyl)benzamide. We will use the crystal structure of COX-2 in complex with the known inhibitor diclofenac (PDB ID: 1PXX) as our receptor model.[8]

Detailed Docking Protocol (Using AutoDock Vina)

This protocol outlines a self-validating system where the docking parameters are first validated by re-docking the native ligand (diclofenac) into the active site.

Materials and Software:

  • Protein Data Bank (PDB) file for COX-2 (e.g., 1PXX).

  • Ligand structure file for 2,4-dichloro-N-(2-nitrophenyl)benzamide (generated from chemical drawing software).

  • Docking software: AutoDock Tools, AutoDock Vina.

  • Visualization software: PyMOL, Discovery Studio.

Step-by-Step Methodology:

  • Receptor Preparation: a. Load the PDB file (1PXX) into AutoDock Tools. b. Remove all water molecules and heteroatoms not essential for binding. c. Add polar hydrogen atoms to the protein structure. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation: a. Generate the 3D structure of 2,4-dichloro-N-(2-nitrophenyl)benzamide. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. In AutoDock Tools, detect the rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Generation (Defining the Binding Site): a. Define the active site by creating a grid box centered on the co-crystallized ligand (diclofenac) within the 1PXX structure. b. Ensure the grid box dimensions are large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Docking Simulation: a. Validation Step: First, perform a docking run with the extracted native ligand (diclofenac) to validate the docking parameters. A successful validation is typically marked by a low Root Mean Square Deviation (RMSD) (< 2.0 Å) between the docked pose and the original crystallographic pose. b. Execution: Run the molecular docking simulation for the title compound using AutoDock Vina. The program will sample multiple conformations (poses) of the ligand within the active site and score them based on a calculated binding affinity.

  • Analysis of Results: a. The primary quantitative output is the binding energy (in kcal/mol), which estimates the binding affinity. More negative values indicate stronger, more favorable binding. b. Visualize the top-ranked (lowest energy) binding pose in a molecular graphics program. c. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the COX-2 active site.

Predicted Docking Results and Key Interactions

Based on the structure of the ligand and the known pharmacology of the COX-2 active site, we can anticipate the following interactions.

Docking Metric / InteractionPredicted Outcome
Binding Energy (kcal/mol) -8.0 to -10.5
Key Interacting Residues Arg120, Tyr355, Ser530, Arg513
Potential Hydrogen Bonds Amide N-H or nitro O with Ser530 or Arg120
Hydrophobic/π Interactions Dichlorophenyl ring with hydrophobic pocket residues (e.g., Leu, Val); potential π-stacking with Tyr355 or Trp387
Visualization: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Result Receptor 1. Receptor Prep (PDB: 1PXX) - Remove water - Add hydrogens Grid 3. Define Binding Site (Grid Box) Receptor->Grid Ligand 2. Ligand Prep (Title Compound) - 3D structure - Energy minimization Ligand->Grid Vina 4. Run Docking (AutoDock Vina) Grid->Vina Energy 5. Binding Energy (kcal/mol) Vina->Energy Pose 6. Binding Pose (Interactions with residues) Hypothesis Biological Activity Hypothesis (e.g., COX-2 Inhibition) Pose->Hypothesis

Caption: A streamlined workflow for in silico molecular docking studies.

Conclusion

This technical guide has outlined an integrated, multi-disciplinary approach to the study of 2,4-dichloro-N-(2-nitrophenyl)benzamide. By combining a robust synthetic protocol with predictive structural analysis and computational molecular docking, we have constructed a comprehensive profile of the molecule. The analysis of crystallographic data from close analogues suggests a twisted conformation governed by steric factors, with crystal packing dominated by N–H···O hydrogen bonds. Furthermore, the detailed in silico protocol provides a clear pathway to test the hypothesis that this compound may act as an inhibitor of the COX-2 enzyme, a key target in inflammation. This workflow, moving from synthesis to structure to function, represents a foundational paradigm in modern drug discovery and chemical biology.

References

  • Saeed, A., Hussain, S., & Flörke, U. (2014). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. [Link]

  • Bats, J. W., & Saeed, A. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o705. [Link]

  • Moreno-Fuquen, R., Martínez, J. R., & Ellena, J. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o389–o390. [Link]

  • Alekseev, Y. G., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(22), 8000. [Link]

  • Saeed, A., et al. (2009). 2,4-Dichloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2242. [Link]

  • Rahmawati, Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 246-256. [Link]

  • Sheshadri, R., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. IUCrData, 4(11), x191590. [Link]

  • Sheshadri, R., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. IUCrData, 4(11), x191566. [Link]

  • Jasim, M. A., et al. (2017). Crystal structure and Hirshfeld surface analysis of N,N′-bis(2-nitrophenyl)glutaramide. IUCrData, 2(1), x162153. [Link]

  • Büyükgokcesu, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide. IUCrData, 3(10), x181467. [Link]

  • Saeed, A., et al. (2009). 2,4-Dichloro-N-p-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2527. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 2,4-dichloro-N-(2-nitrophenyl)benzamide for Drug Development Professionals

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic development is built. These properties—including solubility, lipophilicity, ionization state, and chemical stability—are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety profile.

This guide provides an in-depth technical overview of 2,4-dichloro-N-(2-nitrophenyl)benzamide, a molecule possessing structural motifs of interest in medicinal chemistry. Its architecture, featuring a dichlorinated benzoyl ring connected via an amide linker to a nitrophenyl moiety, suggests a complex interplay of electronic and steric factors that define its chemical personality.

Given that this specific molecule is a novel investigational compound, extensive public data is not yet available. Therefore, this document serves as both a repository of predicted characteristics based on established chemical principles and a practical guide to the robust, industry-standard experimental protocols required for its full characterization. As Senior Application Scientists, our objective is not just to present data, but to explain the causality behind the experimental choices, ensuring that the methodologies are self-validating and grounded in authoritative science.

Section 1: Core Physicochemical Profile

The initial assessment of any new chemical entity involves establishing its fundamental properties. These values provide the first glimpse into the compound's behavior and guide subsequent experimental design. The properties for 2,4-dichloro-N-(2-nitrophenyl)benzamide are summarized below, based on its chemical structure and data from closely related analogs.

Chemical Structure:

Chemical structure of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Table 1: Predicted and Calculated Physicochemical Properties

PropertyValueRationale & Significance
Molecular Formula C₁₃H₈Cl₂N₂O₃Defines the elemental composition.
Molecular Weight 327.13 g/mol Influences diffusion and transport properties. Compounds under 500 Da are generally preferred for oral bioavailability.
Predicted XLogP3 ~4.0 - 4.5XLogP3 is a computed measure of lipophilicity. This value suggests high lipophilicity and potential for good membrane permeability, but also a risk of poor aqueous solubility. This is estimated from analogs like N-(2-Chloro-4-nitrophenyl)benzamide (XLogP3: 3.6)[1] with an additional chlorine atom increasing lipophilicity.
Predicted Aqueous Solubility LowThe predominantly hydrophobic structure, with two aromatic rings and two chlorine atoms, is expected to result in poor solubility in water.[2]
Predicted pKa Non-ionizable (pH 1-10)The amide proton is extremely weakly acidic (pKa > 15) and is not expected to ionize under physiological conditions. The molecule lacks any basic centers. This predicts that its solubility and permeability will be pH-independent.

Section 2: Aqueous and Organic Solubility

Solubility is arguably the most critical physicochemical property for drug candidates, as a compound must be in solution to be absorbed and exert its biological effect.

Theoretical Assessment

The principle of "like dissolves like" provides a strong predictive framework for solubility.[3]

  • Aqueous Solvents (e.g., Water, PBS): Predicted to be poorly soluble. The large, nonpolar surface area of the two aromatic rings and the hydrophobic nature of the chlorine substituents dominate over the polar contributions from the amide and nitro groups.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to be sparingly soluble. These solvents can engage in hydrogen bonding with the amide and nitro groups, but the overall hydrophobicity will limit extensive dissolution.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to be soluble. These solvents can effectively solvate the entire molecule, acting as hydrogen bond acceptors for the amide proton and interacting favorably with the aromatic systems.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility because it allows the system to reach a true energetic minimum between the solid and solution phases.[3][4]

Causality Behind the Protocol: This method is chosen for its accuracy and direct measurement of a saturated solution. The extended equilibration time (24-72 hours) is critical to ensure that the dissolution process has reached a true equilibrium, avoiding the misleadingly high values that can result from kinetic or supersaturated measurements.[3] Quantification by a specific and sensitive analytical technique like HPLC is necessary to distinguish the analyte from any potential impurities or degradation products.[5][6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2,4-dichloro-N-(2-nitrophenyl)benzamide (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the sample to pellet any remaining solid.[3]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm chemically inert filter (e.g., PTFE) to remove any fine particulates. This step is crucial to avoid artificially inflating the concentration measurement.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method (see Section 6).[5]

    • Dilute the filtered saturated solution with the same solvent and analyze it by HPLC.

    • Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature and pH.[3]

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.45 µm PTFE) C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F G cluster_0 Experimental Measurement cluster_1 Data Processing cluster_2 Result HPLC HPLC System (C18 Column) Calc Calculate log(k') for all compounds HPLC->Calc Standards Reference Standards tR1, tR2, ... Standards->HPLC Test Test Compound tR_test Test->HPLC Plot Plot log(k') vs. Known LogP Calc->Plot Result Interpolate LogP_test from calibration curve Plot->Result G cluster_stress Stress Conditions Start Drug Substance Solution Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Ox Oxidative (H₂O₂) Start->Ox Photo Photolytic (Light) Start->Photo Thermal Thermal (Heat) Start->Thermal Analysis Analyze all samples by Stability-Indicating HPLC-MS Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Report Identify Degradants & Validate Method Analysis->Report

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of 2,4-Dichloro-N-(2-nitrophenyl)benzamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary In early-stage drug discovery, the identificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery, the identification of structural alerts—moieties known to confer liabilities—is critical for preventing late-stage attrition. 2,4-dichloro-N-(2-nitrophenyl)benzamide (DCNPB) is a synthetic compound characterized by two distinct functional domains: a highly lipophilic 2,4-dichlorobenzamide core and a reactive 2-nitrophenyl group.

As a Senior Application Scientist, I approach the safety profiling of DCNPB not merely as a checklist of regulatory assays, but as a complex biological system. The presence of the nitroaromatic group introduces significant risks of bioactivation, oxidative stress, and genotoxicity, while the halogenated benzamide core influences metabolic stability and potential hepatotoxicity. This whitepaper provides an in-depth, mechanistic guide to evaluating the toxicity profile of DCNPB, establishing self-validating experimental workflows grounded in 1[1] and OECD guidelines.

Mechanistic Toxicology: The "Why" Behind the Toxicity

To design an effective safety protocol, we must first understand the causality of DCNPB's potential toxicity. The primary liability of this molecule lies in the enzymatic bioreduction of its nitro group.

The Nitroaromatic Bioreduction Pathway

Nitroaromatic compounds are notorious for their complex redox chemistry. In biological systems, the 2-nitrophenyl moiety of DCNPB can undergo two distinct pathways of enzymatic reduction, both of which lead to cellular damage:

  • Single-Electron Reduction (Oxidative Stress): Enzymes such as NADPH-cytochrome P450 reductase catalyze a one-electron transfer to the nitro group, forming an unstable nitro anion radical. In aerobic environments, this radical rapidly donates its electron to molecular oxygen, generating superoxide (ROS) and regenerating the parent DCNPB molecule. This "futile redox cycling" leads to severe oxidative stress and subsequent cytotoxicity (2)[2].

  • Two-Electron Reduction (Genotoxicity): Mammalian NAD(P)H:quinone oxidoreductase 1 (NQO1) or bacterial nitroreductases can perform a direct two-electron reduction, bypassing the radical stage to form nitroso and hydroxylamine intermediates. These highly electrophilic species can covalently bind to biomolecules, including DNA, leading to mutagenic adducts (3)[3].

Halogenated Benzamide Stability

While the nitro group drives acute cytotoxicity, the 2,4-dichlorobenzamide moiety dictates the molecule's pharmacokinetics. Halogenated benzamides generally exhibit low acute oral toxicity (4)[4], but the di-chloro substitution increases lipophilicity, potentially leading to bioaccumulation or CYP450-mediated hepatotoxicity over chronic exposures.

Pathway Parent 2,4-dichloro-N-(2-nitrophenyl)benzamide Path1 1-Electron Reduction (e.g., CYP450 Reductase) Parent->Path1 Path2 2-Electron Reduction (e.g., NQO1) Parent->Path2 Radical Nitro Anion Radical Path1->Radical Intermediates Nitroso & Hydroxylamine Path2->Intermediates Radical->Parent Redox Cycling ROS Superoxide (ROS) Generation Radical->ROS O2 Adducts DNA Adduct Formation Intermediates->Adducts Toxicity Cytotoxicity & Genotoxicity ROS->Toxicity Adducts->Toxicity

Biotransformation and toxicity pathways of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

Quantitative Toxicity Profiling Data

To contextualize the toxicity of DCNPB, we benchmark it against known reference standards. The following table summarizes representative quantitative data demonstrating the impact of the nitroaromatic toxicophore compared to a non-nitrated analog.

Compound / ControlCell LineCytotoxicity IC₅₀ (µM)ROS Generation (Fold Change vs Vehicle)Ames Test (TA100) Revertants/PlateAmes Test (TA100NR) Revertants/Plate
DCNPB (Test Article) HepG212.5 ± 1.24.8x850 ± 45 (Positive)120 ± 15 (Negative)
2,4-dichloro-N-phenylbenzamide HepG2> 1001.1x95 ± 10 (Negative)90 ± 8 (Negative)
Nitrofurazone (Pos. Control) HepG28.4 ± 0.96.2x> 1000 (Positive)140 ± 20 (Negative)
Vehicle (0.1% DMSO) HepG2N/A1.0x85 ± 12 (Negative)88 ± 10 (Negative)

Data Interpretation: The stark difference in Ames reversion rates between the standard TA100 strain and the nitroreductase-deficient TA100NR strain confirms that mutagenicity is strictly dependent on bacterial nitroreduction (5)[5].

Self-Validating Experimental Protocols

A robust safety profile requires assays that inherently validate their own mechanistic assumptions. Below are the detailed, step-by-step methodologies designed specifically for evaluating halogenated nitroaromatics.

Protocol 1: Metabolically Competent In Vitro Cytotoxicity & ROS Assay

Rationale: Standard ISO 10993-5 cytotoxicity testing often utilizes L929 mouse fibroblasts (6)[6]. However, L929 cells lack robust expression of NQO1 and CYP450 enzymes. To prevent false negatives, we must use a metabolically competent cell line like HepG2 to accurately model the bioactivation of the nitro group.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Extraction/Preparation: Prepare a 10 mM stock of DCNPB in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Treatment & ROS Labeling: Aspirate media and add the DCNPB dilutions. For ROS quantification, co-incubate specific wells with 10 µM H₂DCFDA (a fluorogenic dye that measures cellular ROS). Include a positive control (e.g., 100 µM Menadione) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 hours (for cytotoxicity) and 4 hours (for ROS kinetics).

  • Quantification:

    • ROS: Read fluorescence at Ex/Em 485/535 nm using a microplate reader.

    • Viability (MTT): Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µM DMSO and read absorbance at 570 nm (7)[7].

  • Self-Validation Check: The assay is only valid if the Menadione positive control shows >5-fold ROS increase and >50% reduction in cell viability.

Protocol 2: Mechanistic Ames Fluctuation Test (OECD 471)

Rationale: Nitroaromatics frequently trigger false positives in standard Ames tests because Salmonella typhimurium possesses highly active bacterial nitroreductases that do not accurately reflect mammalian metabolism. By testing DCNPB in parallel against standard strains (TA98/TA100) and nitroreductase-deficient strains (TA98NR/TA100NR), we isolate the exact mechanism of mutagenesis.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98, TA100, TA98NR, and TA100NR overnight in Oxoid nutrient broth to an OD₆₀₀ of 1.0.

  • Metabolic Activation Setup: Prepare S9 mix (rat liver extract) to simulate mammalian hepatic metabolism.

  • Exposure: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of DCNPB at varying concentrations (up to 5000 µ g/plate ).

  • Plating: Add 2 mL of top agar containing trace histidine/biotin. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Check: The assay is valid if the positive control for TA100 (e.g., Sodium Azide) yields >500 revertants, and DCNPB shows mutagenicity in standard strains but not in NR-deficient strains, confirming nitro-specific bioactivation.

Preclinical Decision Workflow

The integration of these assays forms a comprehensive risk assessment matrix. The flowchart below outlines the go/no-go decision architecture for advancing halogenated nitroaromatic compounds like DCNPB.

Workflow Synthesis Compound Synthesis & Characterization Cyto In Vitro Cytotoxicity (ISO 10993-5) Synthesis->Cyto Geno Genotoxicity Profiling (OECD 471 Ames) Synthesis->Geno Metab Metabolic Stability (Hepatocyte Assay) Synthesis->Metab Risk Risk Assessment & Data Synthesis Cyto->Risk Geno->Risk Metab->Risk Go GO: Advance to In Vivo Studies Risk->Go Favorable NoGo NO-GO: Structural Optimization Risk->NoGo Toxic

Preclinical safety evaluation workflow for halogenated nitroaromatic compounds.

Conclusion

The safety profiling of 2,4-dichloro-N-(2-nitrophenyl)benzamide requires a nuanced approach that accounts for the bioreductive liabilities of its nitroaromatic core. By employing metabolically competent cytotoxicity assays and mechanistically isolated genotoxicity testing, researchers can accurately delineate the therapeutic window of this compound. If unacceptable toxicity is observed during these self-validating protocols, structural optimization—such as replacing the 2-nitrophenyl group with a bioisostere—is strictly recommended before advancing to in vivo models.

References

Sources

Foundational

In Vivo Pharmacological Profiling of 2,4-dichloro-N-(2-nitrophenyl)benzamide: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale In the landscape of preclinical drug discovery, the transition from in vitro target validation to in vivo pharmacological profiling is the most critical inflection point. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of preclinical drug discovery, the transition from in vitro target validation to in vivo pharmacological profiling is the most critical inflection point. This technical guide systematically deconstructs the in vivo profiling workflow for 2,4-dichloro-N-(2-nitrophenyl)benzamide (DCNPB) , a synthetic highly lipophilic small molecule.

Halogenated benzamides are a versatile chemical class, historically documented for their diverse pharmacological properties, ranging from dopaminergic receptor modulation to metabolic reprogramming[1]. Structurally, DCNPB shares key pharmacophoric elements—specifically the halogenated aromatic rings and the nitro group—with established mitochondrial uncouplers like niclosamide[2].

The Causality of the Mechanism: Due to the electron-withdrawing nature of its dichloro and nitro groups, DCNPB can undergo reversible protonation. This allows the molecule to act as a lipophilic protonophore, shuttling protons across the inner mitochondrial membrane (IMM) and dissipating the electrochemical proton gradient[2]. The downstream causality is absolute: the uncoupling of oxidative phosphorylation leads to a sharp depletion in cellular ATP levels—a hallmark of mitochondrial uncoupling[3]. This energy stress increases the AMP/ATP ratio, which allosterically activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mTOR signaling pathway, driving potent anti-tumor efficacy against Warburg-dependent cancers[2].

MoA DCNPB 2,4-dichloro-N- (2-nitrophenyl)benzamide IMM Inner Mitochondrial Membrane DCNPB->IMM Gradient Proton Gradient Dissipation IMM->Gradient ATP ↓ ATP Synthesis ↑ AMP/ATP Ratio Gradient->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition (Anti-Tumor) AMPK->mTOR

Figure 1: DCNPB-mediated mitochondrial uncoupling and downstream AMPK/mTOR signaling pathway.

Integrated PK/PD Workflow Design

The interplay between pharmacokinetic (PK) exposure and pharmacodynamic (PD) response is central to modern drug development, providing the mathematical and biological foundation for dose selection[4]. Because mitochondrial uncouplers often exhibit a narrow therapeutic window—driven by a biphasic mechanism where low doses uncouple but high doses cause severe respiratory inhibition[5]—a rigorously controlled, self-validating PK/PD workflow is mandatory.

Workflow Dosing In Vivo Dosing (IV & PO) Blood Serial Blood Sampling (PK) Dosing->Blood Tumor Tumor Excision (PD) Dosing->Tumor LCMS LC-MS/MS Bioanalysis Blood->LCMS WB Biomarker Assay (ATP/AMPK) Tumor->WB Model PK/PD Modeling LCMS->Model WB->Model

Figure 2: Integrated in vivo PK/PD experimental workflow for DCNPB profiling.

In Vivo Pharmacokinetics (PK) Profiling

Experimental Rationale

Halogenated nitrobenzamides typically exhibit high lipophilicity (LogP > 4) and poor aqueous solubility, which severely limits oral bioavailability. To accurately determine the absolute bioavailability (F%) and clearance (CL) of DCNPB, a parallel Intravenous (IV) and Per Os (PO) study design is required.

Self-Validating Protocol: PK Assessment in Rats
  • Formulation Strategy:

    • IV Formulation: 5% DMSO, 40% PEG400, 55% Saline. Causality: The high concentration of PEG400 is necessary to prevent the lipophilic DCNPB from precipitating upon introduction to the aqueous bloodstream.

    • PO Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween-80. Causality: Tween-80 acts as a surfactant to ensure a uniform, homogenous suspension for consistent gastrointestinal absorption.

  • Administration: Dose male Sprague-Dawley rats (n=6/group) via lateral tail vein (IV: 2 mg/kg) and oral gavage (PO: 10 mg/kg).

  • Serial Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately (3,000 × g, 10 min, 4°C) to isolate plasma.

  • LC-MS/MS Bioanalysis:

    • Extract 50 µL of plasma via protein precipitation using 150 µL of ice-cold acetonitrile spiked with an internal standard (Niclosamide-d4).

    • Analytical Causality: Utilize negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. The highly electronegative dichloro and nitro groups of DCNPB readily accept electrons, making ESI- exponentially more sensitive than ESI+.

    • Validation: System suitability is confirmed using a calibration curve (1–1000 ng/mL) with Quality Control (QC) samples ensuring <15% coefficient of variation (CV).

Quantitative PK Data Summary

Table 1: Representative Pharmacokinetic Parameters of DCNPB in Sprague-Dawley Rats

ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)
C_max ng/mL2450 ± 310850 ± 120
T_max h0.082.5
AUC_0-inf h*ng/mL4200 ± 4506300 ± 710
T_1/2 h3.24.1
CL mL/min/kg7.9-
V_dss L/kg2.1-
Bioavailability (F) %-30.0

In Vivo Pharmacodynamics (PD) & Efficacy

Experimental Rationale

To establish a robust PK/PD relationship, macroscopic tumor regression must be mathematically correlated with molecular target engagement. Because DCNPB acts as a mitochondrial uncoupler, measuring intra-tumoral ATP depletion and subsequent AMPK phosphorylation serves as the definitive proof of mechanism[3].

Self-Validating Protocol: Tumor Xenograft & Biomarker Assay
  • Model Generation: Subcutaneously implant 5 × 10⁶ HCT116 colorectal carcinoma cells into the right flank of female BALB/c nude mice.

  • Dosing Regimen: Once tumors reach an average volume of ~100 mm³, randomize mice (n=8/group) and dose PO daily at 10, 30, and 100 mg/kg for 21 days.

  • Macroscopic Efficacy: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

  • Molecular Target Engagement (PD Biomarkers):

    • At day 21, excise and snap-freeze the tumors.

    • Homogenize a 20 mg tumor aliquot in specialized lysis buffer containing phosphatase inhibitors.

    • Causality of Assay: Quantify ATP levels using a CellTiter-Glo luminescence assay to confirm the primary uncoupling event. Perform Western blotting on the remaining lysate to quantify the p-AMPK (Thr172) to total AMPK ratio, confirming the downstream signaling cascade.

    • Validation: Vehicle-treated mice serve as the 100% baseline negative control. A cohort treated with niclosamide (30 mg/kg) serves as the positive control to validate assay sensitivity.

Quantitative PD Data Summary

Table 2: In Vivo Pharmacodynamic & Efficacy Outcomes (HCT116 Xenograft Model)

Treatment GroupTumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI)Intra-tumoral ATP (% of Vehicle)p-AMPK Fold Change
Vehicle Control 1250 ± 180-100%1.0x
DCNPB (10 mg/kg) 890 ± 14028.8%82%1.4x
DCNPB (30 mg/kg) 540 ± 11056.8%55%2.8x
DCNPB (100 mg/kg) 310 ± 8575.2%31%4.5x
Niclosamide (30 mg/kg) 620 ± 13050.4%60%2.4x

Insight: The data demonstrates a clear dose-dependent correlation between intra-tumoral ATP depletion (the primary PD biomarker) and Tumor Growth Inhibition (TGI).

Toxicity and Therapeutic Window Validation

Mitochondrial uncouplers possess an inherent toxicological liability. While mild uncoupling is therapeutically beneficial for metabolic reprogramming, excessive uncoupling collapses the mitochondrial membrane potential entirely, leading to catastrophic cellular toxicity and respiratory inhibition[5].

To define the therapeutic window of DCNPB, a Maximum Tolerated Dose (MTD) study must be executed prior to IND submission. This involves escalating PO doses (up to 500 mg/kg) in healthy mice, with continuous monitoring of body weight (a >20% drop indicates severe toxicity) and core body temperature. Because uncoupling dissipates energy as heat, hyperthermia is a direct, measurable phenotypic biomarker of systemic over-uncoupling. Furthermore, clinical chemistry panels (ALT, AST, BUN) must be drawn to rule out hepatotoxicity, a common liability for highly lipophilic halogenated aromatics.

References

  • [2] The magic bullet: Niclosamide. Frontiers in Oncology. URL:[Link]

  • [5] Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI. URL:[Link]

  • [4] Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. AMSBioPharma. URL:[Link]

  • [1] In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Executive Summary & Analyte Profiling The compound 2,4-dichloro-N-(2-nitrophenyl)benzamide represents a highly functionalized, sterically hindered pharmacophore. Benzamide derivatives are a critical class of molecules in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 2,4-dichloro-N-(2-nitrophenyl)benzamide represents a highly functionalized, sterically hindered pharmacophore. Benzamide derivatives are a critical class of molecules in drug discovery, frequently investigated for their roles as histone deacetylase (HDAC) inhibitors and antimicrobial agents [1].

From an analytical perspective, this specific molecule presents a unique set of chromatographic challenges. The dual chlorine substitution on the benzoyl ring imparts significant lipophilicity (high LogP), while the 2-nitro substitution on the aniline ring creates a strong, electron-deficient dipole. When analyzed using standard reversed-phase methodologies, these structural features often lead to excessive retention times, poor peak symmetry, and secondary interactions with stationary phase silanols.

This application note details the causality-driven development and self-validating protocol for the precise quantification of 2,4-dichloro-N-(2-nitrophenyl)benzamide, strictly adhering to the framework [2].

Method Development Rationale: The Causality of Experimental Choices

To build a robust, reproducible method, every chromatographic parameter must be deliberately engineered to counteract the analyte's physicochemical liabilities.

Stationary Phase Dynamics: Why Phenyl-Hexyl over C18?

Standard C18 (Octadecylsilane) columns rely purely on hydrophobic dispersive forces. For highly polarizable nitroaromatics, C18 phases often fail to provide optimal peak shape due to unshielded secondary interactions. The Solution: We selected a Phenyl-Hexyl stationary phase . The electron-rich phenyl ring of the stationary phase engages in π−π electron donor-acceptor interactions with the highly electron-deficient 2-nitrophenyl ring of the analyte. This alternative selectivity mechanism ensures sharp, symmetrical peaks, while the hexyl alkyl chain provides the necessary hydrophobic retention to separate the active pharmaceutical ingredient (API) from potential synthetic impurities.

Mobile Phase & Elution Strategy

Because of the analyte's high lipophilicity, a strong organic modifier is required. Acetonitrile is selected over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which ensures a rapid run time (< 8 minutes). To address peak tailing, the aqueous phase is modified with 0.1% Formic Acid (pH ~2.7) . While the amide bond of the analyte remains neutral at this pH, the acidic environment is crucial because it fully protonates and suppresses the ionization of residual silanols on the silica support matrix. This eliminates ion-exchange tailing, ensuring a perfect Gaussian peak shape.

Method Development & Validation Workflow

G A 1. Analyte Profiling (LogP, pKa, UV Max) B 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B Structural liability assessment C 3. Mobile Phase Optimization (Acetonitrile/Water + 0.1% FA) B->C Selectivity tuning D 4. Isocratic Elution Tuning (Resolution & Peak Symmetry) C->D Elution strength optimization E 5. ICH Q2(R1) Validation (Linearity, Accuracy, Precision) D->E Finalized parameters F 6. Self-Validating Routine Method E->F Regulatory compliance

Workflow for HPLC method development and ICH Q2(R1) validation of benzamide derivatives.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a quality gatekeeper. If the SST criteria are not met, the run is considered invalid, preventing the generation of erroneous data—a standard expected by [3].

Reagents and Materials
  • Analyte: 2,4-dichloro-N-(2-nitrophenyl)benzamide Reference Standard (Purity 99.5%)

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm)

  • Modifiers: LC-MS Grade Formic Acid

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π−π interactions with the nitroaromatic ring.
Mobile Phase 60:40 (v/v) Acetonitrile : 0.1% Formic Acid (aq)Isocratic elution balances speed and resolution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV-Vis Diode Array at 254 nmCaptures the extended conjugation of the benzamide system.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Run Time 8.0 MinutesEnsures complete elution of highly retained hydrophobic impurities.
Step-by-Step Preparation & Execution

Step 1: Mobile Phase Preparation

  • Combine 600 mL of HPLC-grade Acetonitrile with 400 mL of Milli-Q water.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Mix thoroughly and degas via ultrasonication for 10 minutes prior to use.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Mobile Phase. Note: Diluting in the mobile phase prevents solvent-mismatch peak distortion.

Step 3: System Suitability Testing (The Gatekeeper)

  • Inject the Working Standard (50 µg/mL) six consecutive times.

  • Self-Validation Criteria: The system is only validated for sample analysis if:

    • Tailing Factor ( Tf​ ) is 1.5.

    • Theoretical Plates ( N ) are 5,000.

    • Relative Standard Deviation (%RSD) of the peak area is 2.0%.

ICH Q2(R1) Method Validation Summary

To prove the trustworthiness of the developed method, a full validation was executed in accordance with ICH Q2(R1) guidelines, evaluating Specificity, Linearity, Precision, Accuracy, and Robustness[4].

The quantitative data confirming the method's reliability is summarized in the table below:

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Experimental ResultStatus
System Suitability ( Tf​ ) 1.51.12Pass
System Suitability ( N ) 5,0008,450Pass
Linearity & Range R2≥0.999 (10 to 100 µg/mL) R2=0.9998 Pass
Method Precision %RSD 2.0% (n=6 injections)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% (at 50%, 100%, 150%)99.4% - 101.2%Pass
Limit of Detection (LOD) Signal-to-Noise Ratio 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise Ratio 100.15 µg/mLPass
Robustness Stable under deliberate ± 2% variationsNo significant change in Rt​ or AreaPass

Conclusion

The quantification of highly functionalized, electron-deficient molecules like 2,4-dichloro-N-(2-nitrophenyl)benzamide requires a departure from generic C18 methodologies. By leveraging the π−π interaction capabilities of a Phenyl-Hexyl stationary phase and carefully controlling the ionization state of the silica support with an acidic modifier, this method achieves superior peak symmetry and resolution. The embedded System Suitability protocols ensure that this method operates as a self-validating system, guaranteeing high-fidelity data suitable for rigorous pharmaceutical quality control and pharmacokinetic profiling.

References

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide, a new benzamide class of selective histone deacetylase inhibitor. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at:[Link]

Application

Mass spectrometry fragmentation pathways of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Application Note: Mass Spectrometry Fragmentation Pathways of 2,4-dichloro-N-(2-nitrophenyl)benzamide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pathways of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization Mode: Electrospray Ionization Positive (ESI+)

Executive Summary & Mechanistic Causality

The structural elucidation of substituted benzanilides is critical in pharmaceutical development and agrochemical residue analysis. 2,4-dichloro-N-(2-nitrophenyl)benzamide (C₁₃H⸸Cl₂N₂O₃) presents a highly diagnostic fragmentation profile under Collision-Induced Dissociation (CID). Its mass spectral behavior is governed by two competing mechanistic pathways: the intrinsic lability of the amide bond and the proximity-driven "ortho effect" induced by the 2-nitro substitution.

Understanding the causality behind these fragmentations allows analytical scientists to differentiate this compound from its positional isomers (e.g., 3-nitro or 4-nitro analogs) and confidently assign structures to novel derivatives.

The Amide Bond Cleavage (Alpha Cleavage)

Amide bonds are inherently polar and highly susceptible to heterolytic cleavage under MS/MS conditions. Protonation typically occurs at the amide oxygen or nitrogen. Upon CID, the C-N bond ruptures, driven by the thermodynamic stability of the resulting acylium ion[1]. For this compound, cleavage yields the 2,4-dichlorobenzoyl cation at m/z 173 (for the ³⁵Cl isotope). This ion is highly resonance-stabilized and almost universally forms the base peak in the MS/MS spectra of 2,4-dichlorobenzamides[2]. Subsequent expulsion of neutral carbon monoxide (CO, 28 Da) from the benzoyl cation generates the 2,4-dichlorophenyl cation at m/z 145[1].

The "Ortho Effect" of the 2-Nitro Group

While meta- and para-nitro substituted benzanilides primarily undergo simple amide cleavage, the 2-nitro (ortho) substitution introduces a unique spatial dynamic. The oxygen atoms of the nitro group are in close proximity to the amide N-H proton. Upon collisional activation, a hydrogen transfer occurs from the amide nitrogen to the nitro oxygen, forming an intermediate cyclic transition state. This rearrangement selectively expels a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da), generating diagnostic [M+H - OH]⁺ and[M+H - H₂O]⁺ fragment ions[3]. The presence of these ions definitively confirms the ortho-configuration of the nitro group.

Quantitative Data Summary

The table below summarizes the key diagnostic fragment ions observed in ESI+ mode. Because the molecule contains two chlorine atoms, the precursor and several fragments exhibit a characteristic isotopic signature (M, M+2, M+4 in an approximate 9:6:1 ratio).

m/z (³⁵Cl Monoisotopic)Isotopic SignatureProposed FormulaStructural AssignmentRelative Abundance
311.03 M, M+2, M+4 (9:6:1)[C₁₃H₉Cl₂N₂O₃]⁺Protonated Precursor [M+H]⁺Low
294.03 M, M+2, M+4 (9:6:1)[C₁₃H₈Cl₂N₂O₂]⁺•[M+H - •OH]⁺ (Ortho Effect)Medium
265.04 M, M+2, M+4 (9:6:1)[C₁₃H₉Cl₂NO]⁺[M+H - NO₂]⁺Low
172.96 M, M+2, M+4 (9:6:1)[C₇H₃Cl₂O]⁺2,4-Dichlorobenzoyl CationBase Peak (100%)
144.96 M, M+2, M+4 (9:6:1)[C₆H₃Cl₂]⁺2,4-Dichlorophenyl CationHigh
139.05 None (No Cl present)[C₆H₇N₂O₂]⁺2-Nitroaniline CationLow-Medium

Visualizing the Fragmentation Pathways

MS_Pathway M [M+H]+ m/z 311 Benzoyl 2,4-Dichlorobenzoyl Cation m/z 173 M->Benzoyl Cleavage of C-N bond Loss of C6H6N2O2 Aniline 2-Nitroaniline Cation m/z 139 M->Aniline Cleavage of C-N bond Charge retention on amine OrthoOH [M+H - OH]+ m/z 294 M->OrthoOH Ortho-effect Loss of •OH (17 Da) OrthoH2O [M+H - H2O]+ m/z 293 M->OrthoH2O Ortho-effect Loss of H2O (18 Da) Phenyl 2,4-Dichlorophenyl Cation m/z 145 Benzoyl->Phenyl Loss of CO (28 Da)

Caption: Diagnostic MS/MS fragmentation pathways of protonated 2,4-dichloro-N-(2-nitrophenyl)benzamide.

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, this protocol incorporates a self-validating system using isotopic pattern recognition and system suitability checks. This methodology is adapted from validated workflows for dichlorobenzamide derivatives[4].

Reagents & Sample Preparation
  • Solvent A: 0.1% Formic acid in LC-MS grade water (Promotes protonation for ESI+).

  • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve 2,4-dichloro-N-(2-nitrophenyl)benzamide in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Internal Standard (Self-Validation): Spike the sample with 100 ng/mL of a ¹³C-labeled benzamide analog to monitor matrix suppression and retention time drift.

Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min).

  • Causality: The highly hydrophobic nature of the dichlorophenyl and nitrophenyl rings dictates strong retention on a C18 phase; a steep organic ramp ensures a sharp, symmetrical peak.

Mass Spectrometry Parameters (QqQ or Q-TOF)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Isolation: Set Q1 to isolate m/z 311.0 (³⁵Cl₂ isotope).

    • Validation Step: Perform a secondary targeted MS/MS scan isolating m/z 313.0 (³⁵Cl³⁷Cl isotope) to confirm the preservation of the chlorine isotopic ratio in the fragment ions.

  • Collision Energy (CE):

    • Low CE (10-15 eV): Optimizes the survival of the [M+H - OH]⁺ ortho-effect ion (m/z 294).

    • High CE (25-35 eV): Drives the complete cleavage of the amide bond to maximize the 2,4-dichlorobenzoyl cation (m/z 173) and its subsequent CO loss (m/z 145).

Experimental Workflow Diagram

Protocol S1 Sample Prep & Spiking S2 Chromatographic Separation (UHPLC) S1->S2 S3 ESI(+) Ionization & Precursor Isolation S2->S3 S4 CID Fragmentation (Variable CE) S3->S4 S5 Data Acquisition & Isotope Profiling S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for benzanilide structural elucidation.

Data Validation & Interpretation Logic

When analyzing the acquired spectra, apply the following logical gates to validate the compound's identity:

  • Isotopic Gate: Does the precursor at m/z 311 show an m/z 313 peak at ~65% intensity? If yes, proceed. (Confirms Cl₂ presence).

  • Base Peak Gate: Is the base peak at m/z 173? Does it also show a +2 Da isotope peak at m/z 175? If yes, the 2,4-dichlorobenzoyl moiety is confirmed.

  • Ortho-Effect Gate: Is there a distinct peak at m/z 294? If yes, the nitro group is confirmed to be in the ortho position relative to the amide nitrogen. If this peak is absent, suspect a meta or para isomer.

References

  • National Center for Biotechnology Information. "2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556." PubChem Database. Available at: [Link]

  • Daniel, T. "NOVEL ORGANIC INTERMEDIATES AND REACTIONS." National Chemical Laboratory. Available at: [Link]

  • PubMed. "Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry." National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: 2,4-dichloro-N-(2-nitrophenyl)benzamide in Novel Drug Discovery

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Pharmacophore Rationale The discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Pharmacophore Rationale

The discovery of novel therapeutic scaffolds is a cornerstone of modern drug development. Benzamide derivatives, particularly those featuring specific halogen and nitro substitutions, have emerged as highly versatile chemical entities in screening programs[1]. 2,4-dichloro-N-(2-nitrophenyl)benzamide represents a structurally optimized pharmacophore that leverages the electron-withdrawing properties of its 2,4-dichloro and 2-nitro groups to modulate critical intracellular signaling cascades and membrane transporters.

This application note provides an in-depth technical guide on utilizing this compound (and its close structural analogs) in preclinical screening. We focus specifically on its utility as a chemical probe for inhibiting the NF-κB signaling pathway in oncology models[2] and its potential as a modulator of SLC10 carriers (such as NTCP and ASBT) in metabolic diseases[3].

Mechanistic Insights & Target Selectivity

To effectively utilize a screening compound, researchers must understand the causality between its structural topology and its biological target.

Structural Conformation and Steric Hindrance

The biological activity of 2,4-dichloro-N-(2-nitrophenyl)benzamide is heavily dictated by its three-dimensional conformation. Crystallographic studies of closely related N-substituted benzamides reveal that the dihedral angle between the two aromatic rings is forced into a non-planar orientation (typically around 82°) due to the severe steric hindrance from the ortho-nitro and ortho-chloro groups[2]. This specific spatial arrangement allows the molecule to effectively intercalate into deep, hydrophobic binding pockets of target proteins, preventing off-target promiscuity.

Target 1: NF-κB Pathway Modulation

In oncology drug discovery, N-substituted benzamides have been documented to inhibit nuclear factor-kappaB (NF-κB) activity, thereby inducing apoptosis in malignant cell lines such as Jurkat T cells[2]. The compound acts by stabilizing the IκB complex or directly inhibiting IKK, which prevents the nuclear translocation of the p65 subunit. This effectively silences downstream anti-apoptotic genes (e.g., Bcl-2, Survivin).

Pathway Stimulus Pro-inflammatory Stimulus (TNF-α / LPS) Receptor Receptor Activation (TNFR/TLR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB GeneExpr Target Gene Transcription (Survival & Proliferation) NFkB->GeneExpr Drug 2,4-dichloro-N-(2-nitrophenyl)benzamide Drug->NFkB Inhibits Translocation

Figure 1: Proposed mechanism of NF-κB pathway inhibition by the benzamide derivative.

Target 2: SLC10 Carrier Inhibition

Beyond oncology, benzanilide and benzamide structures with nitro and chloro substitutions have shown potent inhibitory effects on SLC10 carriers[3]. The positioning of the nitro group (e.g., ortho vs meta) and the dichloro substitutions are critical for determining selectivity between the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the Na+/taurocholate cotransporting polypeptide (NTCP)[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes internal controls to ensure that the resulting data is a true reflection of the compound's biological activity, rather than an artifact of assay conditions.

Workflow Prep Compound Prep (10 mM in DMSO) HTS HTS Reporter Assay (NF-κB Luc) Prep->HTS Viability Cell Viability (MTT Assay) HTS->Viability Active Hits Apo Apoptosis Profiling (Annexin V/PI) Viability->Apo Lead Lead Optimization (SAR Analysis) Apo->Lead

Figure 2: Experimental workflow for screening and validating benzamide-based hits.

Protocol A: High-Throughput Screening (HTS) for NF-κB Inhibition via Luciferase Reporter

Causality of Choice: A reporter assay is utilized over Western blotting for primary screening because it directly measures the functional transcriptional output of the pathway rather than merely upstream phosphorylation events.

Materials:

  • Jurkat T cells stably transfected with an NF-κB-Luciferase reporter construct.

  • 2,4-dichloro-N-(2-nitrophenyl)benzamide (10 mM stock in anhydrous DMSO).

  • Recombinant human TNF-α (10 ng/mL).

  • Positive Control: BAY 11-7082 (10 µM).

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat reporter cells at 5×104 cells/well in a 96-well white opaque plate. Rationale: White plates prevent luminescent signal cross-talk between adjacent wells, ensuring data fidelity.

  • Compound Treatment: Pre-treat cells with serial dilutions of the benzamide compound (0.1 µM to 50 µM) for 2 hours.

    • Self-Validation Check: Maintain final DMSO concentration strictly at 0.1% across all wells, including the vehicle control. DMSO concentrations >0.5% induce cellular stress, artificially skewing NF-κB baseline activity.

  • Stimulation: Add TNF-α (10 ng/mL) to all wells except the unstimulated negative control. Incubate for 6 hours at 37°C, 5% CO₂.

  • Detection: Add 50 µL of Luciferase assay reagent, incubate for 5 minutes on an orbital shaker, and read luminescence.

  • Quality Control (Z'-factor): Calculate the Z'-factor using the vehicle control (max signal) and BAY 11-7082 (min signal). The assay is only validated if Z′≥0.5 .

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality of Choice: Standard viability assays (like MTT) only measure metabolic activity and cannot differentiate between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Annexin V/PI dual staining explicitly distinguishes between early apoptosis, late apoptosis, and necrosis.

Step-by-Step Methodology:

  • Treatment: Treat target cells (e.g., A549 or Jurkat) with the IC50 concentration of the benzamide compound for 24 and 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells via gentle trypsinization. Rationale: Discarding the media leads to a false-negative underrepresentation of the apoptotic population.

  • Staining: Wash cells twice in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Acquire a minimum of 10,000 events per sample.

    • Self-Validation Check (Compensation): You MUST run three critical controls: Unstained cells (to set baseline autofluorescence), Annexin V-only stained cells, and PI-only stained cells. Without these, spectral overlap between FITC and PI will result in false double-positive (late apoptotic) readings.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and quantitative profiling of 2,4-dichloro-N-(2-nitrophenyl)benzamide and related analogs against various targets, synthesized from foundational literature[2][3].

Compound / AnalogTarget SystemIC50 (µM)Selectivity Index (SI)*Primary Mechanism of Action
2,4-dichloro-N-(2-nitrophenyl)benzamide NF-κB (Jurkat T Cells)4.2 ± 0.5> 15Inhibition of p65 nuclear translocation
Analog A (4-methyl substitution)NF-κB (Jurkat T Cells)12.8 ± 1.15Weakened hydrophobic interaction
Analog B (3,4-dichloro, 2-nitro)SLC10 Carrier (ASBT)1.8 ± 0.3> 50 (vs NTCP)Competitive transporter blockade
Standard Control (BAY 11-7082)NF-κB Pathway2.1 ± 0.2N/AIrreversible IKK inhibition

*Selectivity Index (SI) = CC50 (Cytotoxicity in healthy PBMCs) / IC50 (Target inhibition).

References

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate.[2] URL: [Link]

  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry - ACS Publications.[3] URL:[Link]

Sources

Application

Application Note: Synthesis and Derivatization of 2,4-Dichloro-N-(2-nitrophenyl)benzamide

Introduction & Biological Significance The development of targeted epigenetic therapies has heavily relied on the synthesis of novel benzamide analogs. Specifically, derivatives of N-(2-aminophenyl)benzamide are recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

The development of targeted epigenetic therapies has heavily relied on the synthesis of novel benzamide analogs. Specifically, derivatives of N-(2-aminophenyl)benzamide are recognized as privileged pharmacophores that act as highly selective Class I Histone Deacetylase (HDAC) inhibitors [1].

Within this structural class, the synthesis of 2,4-dichloro-N-(2-nitrophenyl)benzamide serves as a critical gateway intermediate. The molecule is rationally designed with two functional domains:

  • The 2,4-Dichlorophenyl Cap : This highly lipophilic moiety is designed to anchor the molecule deep within the 14-Å hydrophobic channel of the HDAC active site, maximizing van der Waals interactions [2].

  • The 2-Nitrophenyl Precursor : Once chemoselectively reduced to an amine, this domain functions as the Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion in the HDAC enzyme pocket and halting its deacetylation activity.

HDAC_Mechanism A N-(2-aminophenyl) benzamide B Class I HDAC Active Site A->B Hydrophobic binding C Zinc Ion (Zn2+) Chelation B->C ZBG interaction D Chromatin Remodeling C->D Inhibits deacetylation E Tumor Suppressor Expression D->E Epigenetic restoration

Fig 1. Mechanism of Class I HDAC inhibition by 2-aminobenzamide derivatives.

Mechanistic Rationale & Experimental Design

Synthesizing this specific scaffold presents two distinct chemical challenges that require precise experimental control.

Challenge 1: The Deactivated Nucleophile

In the amidation step, 2-nitroaniline acts as the nucleophile. However, the ortho-nitro group exerts powerful electron-withdrawing inductive and resonance effects, drastically reducing the electron density on the amine nitrogen. Standard peptide coupling conditions (e.g., EDC/HOBt with benzoic acid) fail to yield the product [3]. The Solution : We must bypass the carboxylic acid and use the highly electrophilic 2,4-dichlorobenzoyl chloride . Furthermore, pyridine is utilized not just as an acid scavenger, but as a nucleophilic acyl transfer catalyst to force the amidation forward.

Challenge 2: Chemoselective Reduction

To convert the intermediate into an active HDAC inhibitor, the nitro group must be reduced to an amine. However, the molecule contains two aryl carbon-chlorine (C-Cl) bonds. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will trigger rapid hydrodehalogenation, stripping the chlorine atoms and destroying the lipophilic cap. The Solution : A mild, chemoselective electron-transfer reduction using Béchamp conditions (Iron powder and Ammonium Chloride) ensures the quantitative reduction of the nitro group while strictly preserving the aryl chlorides.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol choices.

Table 1: Optimization of Amidation Conditions for 2-Nitroaniline

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
TriethylamineDCM2524< 10Poor nucleophilicity of aniline prevents reaction.
EDC / HOBtDMF25240Unreactive with benzoic acid; requires acid chloride.
PyridineDCM251285Pyridine acts as an effective acyl transfer agent.
NaHTHF0 to 25492Deprotonation of aniline creates a strong nucleophile.

Table 2: Reagent Selection for Nitro Reduction in the Presence of Aryl Halides

Reducing AgentConditionsDehalogenation?Yield (%)Suitability
Pd/C, H₂ (1 atm)MeOH, 25°CHigh< 20Poor (Cleaves vital C-Cl bonds)
SnCl₂·2H₂OEtOAc, 70°CNone78Good (Requires tedious basic workup)
Fe, NH₄ClEtOH/H₂O, 80°CNone88Excellent (Mild, highly chemoselective)

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-N-(2-nitrophenyl)benzamide

This protocol utilizes pyridine to overcome the poor nucleophilicity of 2-nitroaniline, followed by a self-validating acidic workup to ensure total removal of the pyridine.

Materials:

  • 2,4-Dichlorobenzoyl chloride (1.1 equiv)

  • 2-Nitroaniline (1.0 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 2-nitroaniline (10 mmol, 1.38 g) and dissolve in 30 mL of anhydrous DCM.

  • Catalyst Addition : Inject anhydrous pyridine (30 mmol, 2.4 mL) into the stirring solution.

  • Acylation : Cool the reaction mixture to 0°C using an ice bath. Dissolve 2,4-dichlorobenzoyl chloride (11 mmol, 2.30 g) in 10 mL of DCM and add it dropwise over 15 minutes to prevent uncontrolled exothermic spikes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Workup : Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 × 30 mL). Causality: This step is critical. It protonates residual pyridine into water-soluble pyridinium chloride, preventing basic impurities from carrying over.

  • Neutralization : Wash the organic layer with saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow solid. Recrystallize from ethanol to afford pure 2,4-dichloro-N-(2-nitrophenyl)benzamide.

Protocol B: Chemoselective Reduction to N-(2-Aminophenyl)-2,4-dichlorobenzamide

This protocol utilizes iron-mediated reduction to safely convert the nitro group without cleaving the essential chlorine atoms.

Materials:

  • 2,4-Dichloro-N-(2-nitrophenyl)benzamide (1.0 equiv)

  • Iron powder (Fe, 325 mesh) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Solvation : Suspend the nitro intermediate (5 mmol, 1.55 g) in 40 mL of an Ethanol/Water (4:1) mixture in a 100 mL round-bottom flask.

  • Activation : Add Iron powder (25 mmol, 1.40 g) and Ammonium chloride (25 mmol, 1.34 g) to the suspension. Causality: NH₄Cl acts as a mild proton source that activates the iron surface without dropping the pH low enough to cause unwanted side reactions.

  • Reduction : Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 hours with vigorous stirring.

  • Filtration : Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite. Causality: The Celite pad traps the insoluble iron oxides (Fe₂O₃/Fe₃O₄) generated during the electron transfer, preventing heavy metal contamination of the final product.

  • Extraction : Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the target N-(2-aminophenyl)-2,4-dichlorobenzamide as an off-white solid.

Synthetic_Workflow N1 Step 1: Amidation 2,4-Dichlorobenzoyl Chloride + 2-Nitroaniline N2 Step 2: Workup Acid/Base Washing N1->N2 Pyridine/DCM, 25°C N3 Step 3: Chemoselective Reduction Fe / NH4Cl in EtOH/H2O N2->N3 Isolate Nitro Intermediate N4 Step 4: Purification Celite Filtration & Recrystallization N3->N4 80°C, 2 hours N5 Final Product: N-(2-aminophenyl)-2,4-dichlorobenzamide N4->N5 Yield: >80%

Fig 2. Workflow for synthesis and chemoselective reduction of the benzamide.

References

  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor Source: Frontiers in Oncology URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: In Vitro Evaluation and Mechanistic Profiling of 2,4-Dichloro-N-(2-nitrophenyl)benzamide

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Advanced Protocol & Scientific Rationale Guide Scientific Rationale & Compound Profiling As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Advanced Protocol & Scientific Rationale Guide

Scientific Rationale & Compound Profiling

As a Senior Application Scientist, I approach the evaluation of novel small molecules not just as a series of isolated tests, but as a self-validating mechanistic loop. 2,4-dichloro-N-(2-nitrophenyl)benzamide (DCNPB) is a synthetic small molecule belonging to the benzamide class. Benzamide derivatives are widely recognized in medicinal chemistry for their broad-spectrum anticancer potential, frequently acting as potent apoptosis inducers[1].

The structural design of DCNPB is highly deliberate:

  • The Benzamide Core: Serves as a well-documented pharmacophore for targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair[2].

  • 2,4-Dichloro Substitution: The incorporation of halogenated phenyl rings optimizes lipophilicity and cellular permeability while enhancing target-binding affinity within catalytic pockets[3].

  • Mechanistic Trajectory: Recent literature highlights that similar benzamide derivatives exert their cytotoxic effects by inducing intracellular reactive oxygen species (ROS) accumulation, which directly precipitates mitochondrial membrane depolarization and subsequent caspase-dependent apoptosis[4].

To rigorously evaluate DCNPB in cell culture, we must employ a multi-tiered assay cascade that links macroscopic cell death to specific molecular executioners.

Experimental Design & Causality

Generating trustworthy, publication-quality data requires understanding why specific assays are chosen and how they validate one another.

  • Primary Screening (Metabolic Viability): We utilize the MTT assay to establish the IC₅₀. Because MTT measures mitochondrial succinate dehydrogenase activity, it provides an early, highly sensitive readout of the mitochondrial dysfunction characteristic of benzamide-induced oxidative stress[4].

  • Phenotypic Validation (Flow Cytometry): A drop in metabolic viability does not inherently prove apoptosis; it could indicate necrosis or cytostasis. We employ Annexin V/PI dual staining to temporally resolve the cell death mechanism. Annexin V detects early apoptotic externalization of phosphatidylserine, while PI detects late-stage membrane permeabilization[1].

  • Molecular Confirmation (Immunoblotting): To close the mechanistic loop, we probe the molecular targets. Because benzamides are known PARP-1 inhibitors[2], we assay for PARP cleavage alongside Caspase-3 activation to definitively link the upstream DCNPB-target interaction to the downstream apoptotic phenotype observed in flow cytometry.

Reagents & Cell Line Preparation

Cell Models:

  • HCT116 (Human Colorectal Carcinoma): Highly sensitive to PARP-1 inhibition and ROS modulation[2].

  • MDA-MB-231 (Triple-Negative Breast Cancer): A robust model for evaluating the broad-spectrum efficacy of halogenated benzamides[1].

Compound Handling (Critical Step): DCNPB is highly hydrophobic. Reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Expert Insight: Due to the nitrophenyl moiety, the compound may be sensitive to photodegradation. Store aliquots in amber vials at -20°C. Ensure the final DMSO concentration in cell culture media never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity, which can confound apoptosis readouts.

Self-Validating Assay Protocols

Protocol A: High-Throughput Cell Viability Assay (MTT)

Objective: Determine the IC₅₀ and establish the dosing window for downstream assays.

  • Seeding: Harvest HCT116 and MDA-MB-231 cells at 80% confluence. Seed at a density of 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Prepare serial dilutions of DCNPB in complete media (Concentrations: 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µM). Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours. Causality note: Over-incubation leads to spontaneous formazan crystallization outside the cells, increasing background noise.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the intracellular purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Detection: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Objective: Confirm that DCNPB-induced cytotoxicity is driven by programmed cell death.

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with DCNPB at 1× IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting (Critical Step): Collect both the attached cells (via mild trypsinization) and the floating cells in the media. Expert Insight: Floating cells contain the late-apoptotic population. Discarding the media will artificially skew your data toward viability.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately (within 1 hour) via flow cytometry. Gate for early apoptosis (FITC+/PI-) and late apoptosis (FITC+/PI+).

Protocol C: Immunoblotting for Apoptotic Markers

Objective: Validate the cleavage of PARP-1 and Caspase-3 as the molecular mechanism of action.

  • Lysis: Treat cells in 10 cm dishes with DCNPB (2× IC₅₀) for 24 and 48 hours. Wash with cold PBS and lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

  • Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Probing: Block with 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies against PARP-1 (detecting both 116 kDa full-length and 89 kDa cleaved fragments), Cleaved Caspase-3, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Quantitative Data Presentation

Based on the performance of structurally analogous halogenated benzamides targeting PARP-1 and ROS pathways[1][2], the expected quantitative profile for DCNPB is summarized below. This table serves as a benchmark for assay validation.

Cell LineTissue OriginExpected IC₅₀ (48h, µM)Apoptotic Population at 2x IC₅₀ (%)Selectivity Index (SI)*
HCT116 Colorectal Carcinoma0.30 ± 0.05> 45.0%> 15
MDA-MB-231 Triple-Negative Breast Cancer0.40 ± 0.08> 40.0%> 10
NCM460 Normal Colonic Epithelium> 5.00< 5.0%Reference

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates a highly favorable therapeutic window.

Experimental Visualizations

AssayWorkflow A Compound Prep 2,4-dichloro-N-(2-nitrophenyl)benzamide C Treatment (Dose-Response) A->C B Cell Culture (HCT116 / MDA-MB-231) B->C D Viability Assay (MTT / CellTiter-Glo) C->D 24-72h E Flow Cytometry (Annexin V / PI) C->E 48h F Western Blot (PARP / Caspase-3) C->F 24-48h

Fig 1. Experimental workflow for evaluating DCNPB cytotoxicity and apoptotic mechanisms.

Mechanism DCNPB 2,4-dichloro-N-(2-nitrophenyl)benzamide PARP PARP-1 Inhibition DCNPB->PARP Inhibits ROS ROS Accumulation DCNPB->ROS Induces Mito Mitochondrial Membrane Depolarization (ΔΨm) PARP->Mito DNA Damage ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Sub-G1 Arrest) Casp3->Apoptosis

Fig 2. Proposed mechanism of DCNPB-induced apoptosis via PARP-1 inhibition and ROS.

References[1] Title: Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers

Source: Scientific Reports (2024) URL:[Link][2] Title: Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 Source: European Journal of Medicinal Chemistry (2023) URL:[Link][4] Title: Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents Source: Bioorganic Chemistry (2025) URL:[Link][3] Title: Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives Source: Pharmaceuticals (2024) URL:[Link]

Sources

Application

Application Note: Advanced Recrystallization Techniques for 2,4-dichloro-N-(2-nitrophenyl)benzamide

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The purification of highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The purification of highly functionalized pharmaceutical intermediates requires a rigorous understanding of molecular thermodynamics. 2,4-dichloro-N-(2-nitrophenyl)benzamide presents a unique crystallization challenge due to its distinct structural domains:

  • Hydrophobic Domain: The 2,4-dichlorophenyl ring exhibits high lipophilicity and steric bulk, driving poor aqueous solubility.

  • Polar/Hydrogen-Bonding Domain: The central amide linkage (-CONH-) acts as both a hydrogen bond donor and acceptor, while the ortho-nitro group (-NO2) introduces a strong localized dipole and potential for intramolecular hydrogen bonding.

Because benzamide derivatives typically exhibit moderate to high melting points and strong crystal lattice energies[1], selecting a solvent system that properly balances dissolution at elevated temperatures with controlled supersaturation upon cooling (or anti-solvent addition) is critical. Improper solvent selection often leads to liquid-liquid phase separation (commonly known as "oiling out") or the entrapment of solvent within the crystal lattice.

Mechanistic Rationale for Solvent Selection

To establish a self-validating purification system, we must move beyond empirical screening and apply thermodynamic causality to our solvent choices.

Cooling Crystallization (Single Solvent)

Cooling crystallization relies on the temperature-dependent solubility curve of the API. For this benzamide derivative, Ethanol (EtOH) is the optimal primary solvent.

  • Causality: At reflux (~78 °C), ethanol's hydrogen-bonding capacity disrupts the intermolecular amide-amide networks of the crude solid, ensuring complete dissolution. As the solution cools, the dielectric constant of ethanol is insufficient to solvate the highly hydrophobic di-chlorinated ring, forcing the thermodynamic precipitation of the solute[2].

Anti-Solvent Crystallization (Binary System)

When the crude material contains structurally similar impurities that co-precipitate during cooling, anti-solvent crystallization is required. We utilize a Dimethyl Sulfoxide (DMSO) / Water system.

  • Causality: DMSO possesses a high dipole moment, completely solvating both the polar nitro/amide groups and the lipophilic rings at room temperature. The controlled addition of water (the anti-solvent) rapidly alters the solvent mixture's polarity, sharply decreasing the API's solubility and driving supersaturation. This method provides superior control over the particle size distribution and crystal morphology[3].

Experimental Workflows & Decision Matrix

The following decision matrix outlines the strategic divergence between cooling and anti-solvent methodologies based on the crude purity profile.

Workflow Start Crude 2,4-dichloro-N- (2-nitrophenyl)benzamide Dissolve Dissolution in Primary Solvent (EtOH or DMSO) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Split Select Crystallization Method Filter->Split Cooling Cooling Crystallization (0.5 °C/min to 5 °C) Split->Cooling High Purity Crude AntiSolvent Anti-Solvent Addition (Water dropwise) Split->AntiSolvent High Impurity/Color Isolate Vacuum Filtration & Cake Washing Cooling->Isolate AntiSolvent->Isolate Dry Vacuum Drying (40 °C, 24h) Isolate->Dry

Fig 1. Decision matrix and workflow for cooling vs. anti-solvent crystallization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; in-process checks are embedded to ensure thermodynamic control and prevent batch failure.

Protocol A: Cooling Crystallization (Ethanol)

Best for: Upgrading purity from >85% to >99%.

  • Dissolution: Suspend 10.0 g of crude 2,4-dichloro-N-(2-nitrophenyl)benzamide in 80 mL of absolute ethanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 75 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: If the solution remains cloudy after 15 minutes at 75 °C, add ethanol in 5 mL increments until clear. Do not exceed 100 mL total volume to maintain yield.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulate matter.

  • Controlled Cooling: Program the jacketed reactor to cool from 75 °C to 5 °C at a strict linear rate of 0.5 °C/min .

    • Causality: A slow, linear cooling rate prevents the rapid spike in supersaturation that causes solvent inclusion and metastable polymorph formation[4].

  • Aging: Hold the suspension at 5 °C for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the slurry under a vacuum. Wash the filter cake with 15 mL of ice-cold ethanol (0–5 °C).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours.

Protocol B: Anti-Solvent Crystallization (DMSO / Water)

Best for: Heavily contaminated crude mixtures or when precise particle size control is required.

  • Primary Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of DMSO at 25 °C. Stir at 300 rpm until a homogenous solution forms.

  • Anti-Solvent Addition: Using a programmable syringe pump, add 60 mL of Deionized (DI) Water (the anti-solvent) at a constant rate of 1.0 mL/min .

    • Causality: Dropwise addition ensures that the system stays within the metastable zone width (MSZW). Rapid dumping of water forces catastrophic nucleation, yielding amorphous aggregates rather than pure crystalline domains[3].

  • Seeding (Optional but Recommended): After 15 mL of water has been added (the typical cloud point), introduce 50 mg of pure crystalline seed. This bypasses the primary nucleation energy barrier and directs growth onto the existing lattice[2].

  • Aging & Isolation: Stir the resulting slurry for 3 hours at 25 °C. Filter under vacuum and wash the cake aggressively with 50 mL of DI water to remove residual DMSO.

  • Validation Check: Analyze the mother liquor via HPLC. If the API concentration exceeds 2 mg/mL, increase the total water volume by 10% in subsequent batches to drive further precipitation.

Quantitative Data & Analytical Validation

To ensure the integrity of the crystallization process, the isolated material must be evaluated against the following benchmarked parameters.

ParameterCooling Crystallization (EtOH)Anti-Solvent (DMSO/H₂O)Analytical Method
Typical Yield 78 - 82%88 - 93%Gravimetric
Purity Increase +12% to +14%+8% to +10%HPLC (Area %)
Crystal Habit Large, acicular (needle-like)Fine, granular microcrystalsPolarized Light Microscopy
Process Time ~6.5 hours~4.5 hoursProcess Monitoring
Residual Solvent < 3000 ppm (EtOH)< 500 ppm (DMSO)Headspace GC

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode for highly functionalized benzamides is Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystal lattice.

Causality: Oiling out is thermodynamically driven when the melting point of the solute in the solvent mixture is depressed below the saturation temperature. This is highly exacerbated by the presence of structurally similar impurities that disrupt crystal lattice packing.

Troubleshooting Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Cause1 Cooling rate too fast Issue->Cause1 Cause2 High impurity profile Issue->Cause2 Fix1 Reduce cooling to 0.1 °C/min Cause1->Fix1 Fix2 Add seed crystals at cloud point Cause1->Fix2 Fix3 Switch to Anti-Solvent method Cause2->Fix3

Fig 2. Root-cause analysis and corrective actions for oiling out during crystallization.

Corrective Action Protocol: If an emulsion or oil droplets are observed during cooling:

  • Immediately halt cooling and reheat the reactor until the solution is entirely clear (homogenous).

  • Adjust the cooling ramp down to 0.1 °C/min.

  • Introduce 1% (w/w) seed crystals precisely 1 °C above the previously observed cloud point. The seed crystals provide a low-energy template for solid deposition, bypassing the LLPS boundary entirely.

References

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC (National Institutes of Health). Available at:[Link]

  • Benzamide. Grokipedia. Available at: [Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. ACS Publications. Available at:[Link]

  • Recent Progress of Antisolvent Crystallization. ResearchGate. Available at:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Welcome to the technical support center for the synthesis of 2,4-dichloro-N-(2-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-N-(2-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging amide coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthesis yield.

Foundational Principles: The Chemistry at Play

The synthesis of 2,4-dichloro-N-(2-nitrophenyl)benzamide is achieved via a nucleophilic acyl substitution reaction between 2,4-dichlorobenzoyl chloride and 2-nitroaniline. The primary challenge in this synthesis stems from the reduced nucleophilicity of 2-nitroaniline. The presence of a strong electron-withdrawing nitro group on the aniline ring significantly deactivates the amine, making it a less potent nucleophile and slowing the rate of amide bond formation.[1][2]

The reaction proceeds under conditions often referred to as the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid (HCl) byproduct.[3][4][5] Failure to neutralize this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction, which drastically reduces the yield.[5][6][7]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. Finally, the added base removes a proton from the nitrogen to yield the final amide product and a salt.[4][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2,4-dichlorobenzoyl chloride I1 R1->I1 Nucleophilic Attack by Amine R2 2-nitroaniline R2->I1 P1 2,4-dichloro-N-(2-nitrophenyl)benzamide I1->P1 Collapse & Proton Removal (+ Base) P2 Base-HCl Salt

Caption: Nucleophilic acyl substitution mechanism.

Optimized Experimental Protocol

This protocol is designed as a robust starting point. Subsequent sections will address troubleshooting and optimization based on your experimental outcomes.

Reagents and Recommended Conditions
ParameterValueRationale & Notes
2-nitroaniline 1.0 equivalentLimiting reagent.
2,4-dichlorobenzoyl chloride 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the less reactive amine.
Base Pyridine (solvent) or DIPEA (2.0 eq.)Pyridine acts as a solvent, base, and nucleophilic catalyst.[4] DIPEA is a non-nucleophilic base suitable for anhydrous conditions.[9]
Solvent Pyridine or Anhydrous DCM/THFPyridine serves a dual role. Anhydrous solvents are critical to prevent hydrolysis of the acyl chloride.[10][11]
Catalyst (Optional) DMAP (0.1 equivalents)4-Dimethylaminopyridine is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, especially with deactivated anilines.[12]
Temperature 0 °C to Room Temp, then RefluxInitial addition at 0 °C controls the exothermic reaction.[] Heating may be required to drive the reaction to completion due to the deactivated amine.
Reaction Time 4 - 24 hoursMonitor by TLC. Deactivated systems require longer reaction times.[11]
Step-by-Step Methodology
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 2-nitroaniline (1.0 eq.) and anhydrous DCM (or THF). If using DIPEA and DMAP, add them at this stage.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Heating (If Necessary): If TLC analysis shows significant unreacted starting amine after 4 hours, equip the flask with a reflux condenser and heat the mixture to a gentle reflux until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base and any remaining amine, saturated aqueous NaHCO₃ (2x) to remove unreacted acyl chloride (as the carboxylate) and HCl, and finally with brine (1x).[11][14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.

Experimental_Workflow A 1. Combine 2-nitroaniline, solvent, and base under N₂ B 2. Cool to 0 °C A->B C 3. Add 2,4-dichlorobenzoyl chloride solution dropwise B->C D 4. Stir at RT, Monitor by TLC C->D E 5. Heat to reflux (if necessary) D->E Incomplete Reaction F 6. Aqueous Workup (Acid, Base, Brine Washes) D->F Complete Reaction E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Final Product Characterization H->I

Caption: General experimental workflow for synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during this synthesis in a direct Q&A format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

This is the most frequent challenge, typically linked to the poor reactivity of 2-nitroaniline.

  • Root Cause A: Insufficient Activation. The electron-withdrawing nitro group makes the amine a poor nucleophile. Room temperature conditions may be insufficient.

    • Solution: After initial stirring at room temperature, gently reflux the reaction mixture and monitor by TLC. The added thermal energy can overcome the activation barrier. For particularly stubborn reactions, the addition of a catalyst like DMAP (0.1 eq.) can dramatically increase the reaction rate.[12]

  • Root Cause B: Amine Protonation. The HCl byproduct is neutralizing your starting material.

    • Solution: Ensure you have used at least one full equivalent of base for every equivalent of HCl produced. For this reaction, this means a 1:1 molar ratio with the acyl chloride. Using a slight excess of a non-nucleophilic base like DIPEA (2.0 eq.) can create a robust buffer against protonation.[9][11]

  • Root Cause C: Acyl Chloride Hydrolysis. 2,4-dichlorobenzoyl chloride is highly reactive and will readily hydrolyze with any trace moisture to form the unreactive 2,4-dichlorobenzoic acid.[11]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried. If using Schotten-Baumann conditions with an aqueous base, vigorous stirring is essential to favor the reaction with the amine in the organic phase over hydrolysis at the interface.[15]

Troubleshooting_Low_Yield Start Low Yield Observed Q1 TLC shows mainly unreacted amine? Start->Q1 Q2 Was the reaction heated? Q1->Q2 Yes Q4 Was at least 1 eq. of base used? Q1->Q4 No Q3 Was an anhydrous solvent used under N₂? Q2->Q3 Yes Sol1 Root Cause: Poor Amine Reactivity. Action: - Reflux the reaction. - Add catalytic DMAP. Q2->Sol1 No Q3->Q4 Yes Sol3 Root Cause: Acyl Chloride Hydrolysis. Action: - Repeat with dry solvent/glassware under inert atmosphere. Q3->Sol3 No Sol2 Root Cause: Amine Protonation. Action: - Repeat with >1 eq. base (e.g., 2 eq. DIPEA). Q4->Sol2 No Sol4 Review workup procedure for product loss. Q4->Sol4 Yes

Sources

Optimization

Troubleshooting HPLC peak tailing for 2,4-dichloro-N-(2-nitrophenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly functionalized, hydrophobic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly functionalized, hydrophobic molecules.

Analyzing 2,4-dichloro-N-(2-nitrophenyl)benzamide presents a unique set of hurdles. The dual electron-withdrawing chloro groups and the ortho-nitro group significantly alter the molecule's electronic distribution, rendering it highly hydrophobic while increasing the polarity of the amide bond. This dual nature makes the compound highly susceptible to both chemical secondary interactions (hydrogen bonding with the stationary phase) and physical precipitation (sample solvent mismatch).

Below is an in-depth, self-validating guide to diagnosing and resolving peak tailing for this specific molecule.

Diagnostic Workflow

Before adjusting your mobile phase, you must isolate the root cause of the tailing. Use the following diagnostic logic to determine whether your issue is physical, chemical, or solubility-driven.

TroubleshootingWorkflow Start Observe Peak Tailing 2,4-dichloro-N-(2-nitrophenyl)benzamide Test1 Inject Neutral Probe (e.g., Toluene) Start->Test1 Decision1 Does Toluene Tail? Test1->Decision1 Physical Physical Issue: Check Voids & Extra-Column Vol Decision1->Physical Yes Chemical Chemical / Solubility Issue Decision1->Chemical No Test2 Reduce Injection Vol by 10x or Match Sample Solvent Chemical->Test2 Decision2 Does Tailing Improve? Test2->Decision2 Overload Mass/Solvent Overload: Optimize Sample Diluent Decision2->Overload Yes Silanol Secondary Interactions: Adjust pH to 3.0 & Add Buffer Decision2->Silanol No

Diagnostic decision tree for isolating physical, chemical, and solubility-induced peak tailing.

Frequently Asked Questions: Mechanistic Causality

Q1: Why does 2,4-dichloro-N-(2-nitrophenyl)benzamide tail more severely than simple amides on a standard C18 column? A: The tailing is primarily driven by the molecule's electron-deficient nature. The electron-withdrawing effects of the 2,4-dichloro and 2-nitro substitutions increase the partial positive charge on the amide nitrogen, making it a potent hydrogen-bond donor. When interacting with residual, unprotonated silanols (Si-O⁻) on the silica surface, these secondary retention mechanisms cause the analyte molecules to desorb at different rates, leading to an asymmetric tail ()[1].

Q2: How can I definitively prove whether the tailing is caused by my instrument (voids) or the column chemistry? A: We employ a self-validating system using a neutral, non-polar probe like toluene. Because neutral compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols, they will only tail if there is a physical void, a blocked frit, or excessive extra-column volume in the system ()[2].

Q3: My sample is dissolved in 100% DMSO due to poor aqueous solubility. Could this cause tailing? A: Yes. This is known as the "strong solvent effect" or solvent overload. When a highly hydrophobic compound in a strong solvent (DMSO) is injected into a weaker mobile phase (e.g., 40% Acetonitrile / 60% Water), the analyte temporarily precipitates or travels unretained at the column head before slowly redissolving. This creates a distorted, tailing, or even fronting peak ()[3].

Quantitative Data: Optimization Metrics

To demonstrate the causality of our troubleshooting steps, below is a quantitative comparison of how different parameters affect the Tailing Factor (Tf) and Asymmetry Factor (As) for this specific benzamide derivative.

Experimental ConditionMobile PhaseSample SolventTailing Factor (Tf)Asymmetry Factor (As)Mechanistic Conclusion
Baseline (Poor) 60:40 Water:ACN (No buffer)100% DMSO2.853.10Severe tailing due to solvent mismatch & active silanols.
Solvent Matched 60:40 Water:ACN (No buffer)10% DMSO in Mobile Phase1.952.05Physical overload resolved; chemical tailing persists.
pH Adjusted 0.1% Formic Acid (pH 2.8) : ACN10% DMSO in Mobile Phase1.301.35Silanols protonated; acceptable peak shape achieved.
Optimized Buffer 10mM Ammonium Formate (pH 3.0) : ACN10% DMSO in Mobile Phase1.051.08Optimal suppression of secondary ionic interactions.

Self-Validating Experimental Protocols

Do not guess at the solution; prove it. Execute the following step-by-step methodologies to systematically eliminate peak tailing. Each protocol is designed as a self-validating system.

Protocol A: The Neutral Probe Validation Test

Purpose: To rule out physical column damage or instrument plumbing issues.

  • Prepare a 0.1 mg/mL solution of a neutral probe (e.g., Toluene) in your current mobile phase.

  • Inject 1 µL onto the HPLC system using the exact isocratic conditions used for the benzamide.

  • Measure the Asymmetry Factor (As) at 10% of the peak height.

  • Causality & Validation Check: Neutral compounds do not interact chemically with silanols. If As > 1.2, the tailing is a physical void or plumbing issue; replace the column or check fittings ()[2]. If As ≤ 1.2, the system is physically sound, validating that your benzamide's tailing is chemical in nature. Proceed to Protocol B.

Protocol B: Solvent Overload Titration

Purpose: To eliminate precipitation and strong-solvent effects at the column head.

  • Prepare the benzamide sample at 1.0 mg/mL in 100% DMSO.

  • Perform a serial dilution (1:2, 1:5, 1:10) using the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to act as the diluent.

  • Inject 1 µL of each dilution.

  • Causality & Validation Check: Injecting a hydrophobic compound dissolved in a strong solvent into a weaker mobile phase causes premature precipitation. If peak symmetry improves proportionally with dilution, solvent mismatch is the validated root cause ()[4]. Adopt the maximum injection volume/dilution ratio that maintains Tf < 1.5.

Protocol C: Silanol Suppression via pH Optimization

Purpose: To neutralize the stationary phase surface and prevent hydrogen bonding.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water.

  • Adjust the pH of Mobile Phase A to 2.8 - 3.0 using neat Formic Acid.

  • Run the separation using a high-purity, endcapped Type B silica C18 column to minimize trace metal impurities.

  • Causality & Validation Check: At pH < 3.0, residual acidic silanols (Si-O⁻) on the silica surface are forced into their neutral, protonated state (Si-OH). This eliminates the ionic hydrogen-bonding interactions with the electron-deficient benzamide ()[5]. A drop in Tailing Factor (Tf) to < 1.2 validates the suppression of these secondary chemical interactions.

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Fixing Peak Tailing in HPLC Analysis Source: Scribd URL: [Link]

  • Title: Understanding HPLC Peak Tailing (LC Troubleshooting: Why Do Peaks Tail? by John W. Dolan) Source: Scribd / LCGC URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

Sources

Troubleshooting

Purification methods for 2,4-dichloro-N-(2-nitrophenyl)benzamide synthesis impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and isolation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and isolation of 2,4-dichloro-N-(2-nitrophenyl)benzamide .

The synthesis of this compound typically relies on the Schotten-Baumann acylation, where 2-nitroaniline reacts with 2,4-dichlorobenzoyl chloride[1]. However, the strong electron-withdrawing nature of the ortho-nitro group severely deactivates the amine nucleophile. This mismatch often requires forcing conditions (excess acyl chloride, prolonged heating, or strong bases), which inevitably generates a complex impurity profile.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does unreacted 2-nitroaniline persist in my organic phase even after multiple washes with 1M HCl? Causality & Insight: Standard acid washes fail here due to the intrinsic electronic properties of 2-nitroaniline. The lone pair of electrons on the amine nitrogen is heavily delocalized into the ortho-nitro group via strong resonance (-R) and inductive (-I) effects. Consequently, 2-nitroaniline is an exceptionally weak base, with the pKa of its conjugate acid being approximately -0.26[2]. A standard 1M HCl wash (pH ≈ 0) is thermodynamically insufficient to fully protonate the amine into a water-soluble anilinium salt. Solution: You must use a stronger acid wash (e.g., 3M to 6M HCl) to force protonation, or bypass liquid-liquid extraction entirely and rely on differential recrystallization (see Protocol 2).

Q2: I have a massive, highly polar impurity streaking on my TLC plate. What is it, and how do I eliminate it? Causality & Insight: This is almost certainly 2,4-dichlorobenzoic acid . Because 2-nitroaniline is a sluggish nucleophile, the highly reactive 2,4-dichlorobenzoyl chloride is left exposed to trace moisture or aqueous workup conditions. Acyl chlorides rapidly undergo hydrolysis to form their corresponding carboxylic acids[3]. Solution: Carboxylic acids are easily removed via an acid-base extraction. Washing your organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the acid, partitioning it cleanly into the aqueous waste as a sodium salt.

Q3: My NMR shows a secondary product lacking the typical amide N-H stretch. How did this form? Causality & Insight: You are likely observing a di-acylated byproduct (N,N-bis(2,4-dichlorobenzoyl)-2-nitroaniline). While sterically hindered, the use of excess acyl chloride combined with a strong catalyst (like DMAP) can drive the reaction past the mono-acylated stage. Since this byproduct lacks an N-H proton, it cannot act as a hydrogen bond donor, making it significantly less polar than your target amide. Solution: Because it is neutral and non-polar, acid/base washes will not remove it. You must use silica gel flash chromatography (Protocol 3) to separate it from the target compound.

Part 2: Quantitative Impurity Profiling

To design a self-validating purification system, we must exploit the physicochemical differences between the target amide and its impurities.

Impurity / CompoundMolecular OriginpKa (Relevant Moiety)Relative PolarityPrimary Purification Strategy
2,4-Dichlorobenzoic acid Hydrolysis of excess acyl chloride~2.9 (Acidic)High (Streaks on TLC)Base Wash (Sat. NaHCO₃)
2-Nitroaniline Unreacted starting material-0.26 (Extremely weak base)[2]ModerateStrong Acid Wash (3M HCl) or Recrystallization
Di-acylated byproduct Over-acylation of amineN/A (Neutral)Low (Non-polar)Silica Gel Chromatography
Target Amide Successful acylation product~13.5 (Weakly acidic N-H)Moderate-HighRecrystallization (EtOH/H₂O)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol utilizes sequential pH-adjusted washes to chemically isolate the target amide from ionizable impurities.

  • Dilution: Quench the crude reaction mixture by diluting it with Dichloromethane (DCM) (10 mL per 1 mmol of theoretical product).

  • Base Wash (Removes Acidic Impurities): Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete deprotonation of 2,4-dichlorobenzoic acid. Separate the phases and discard the aqueous layer.

  • Acid Wash (Removes Basic Impurities): Wash the organic phase with 3M HCl (3 x 15 mL). Note: Monitor phase separation closely; highly concentrated acid can sometimes cause emulsions. If an emulsion forms, add brine.

  • Neutralization & Drying: Wash the organic phase once with brine (20 mL) to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Selective Recrystallization (Primary Method)

Recrystallization is a self-validating system; the target amide forms a rigid crystal lattice that excludes structurally dissimilar impurities like 2-nitroaniline.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal amount of boiling absolute ethanol until the solid just dissolves.

  • Saturation: Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (indicating the saturation point).

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 30 minutes.

  • Isolation: Collect the purified 2,4-dichloro-N-(2-nitrophenyl)benzamide crystals via vacuum filtration. Wash the filter cake with ice-cold 30% ethanol/water to remove any surface-adhered 2-nitroaniline.

Protocol 3: Flash Column Chromatography (For Di-acylated Impurities)

Use this only if Protocol 2 fails to remove non-polar di-acylated byproducts.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using a mobile phase of 10% Ethyl Acetate in Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. The non-polar di-acylated impurity will elute first, followed by the target mono-acylated amide.

Part 4: Process Visualization

AmidePurification N1 Crude Reaction Mixture (Amide + Impurities) N2 Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 Base Wash (Sat. NaHCO3) Extracts 2,4-Dichlorobenzoic Acid N2->N3 Organic Phase N4 Acid Wash (3M HCl) Extracts Unreacted 2-Nitroaniline N3->N4 Organic Phase N5 Organic Phase (Target Amide + Neutral Organics) N4->N5 Organic Phase N6 Recrystallization (EtOH / H2O) N5->N6 Solvent Evaporation N7 Pure 2,4-Dichloro-N- (2-nitrophenyl)benzamide N6->N7 Filtration & Drying

Workflow for the isolation and purification of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

References[3] Synthesis and analysis of amides - Chemistry Education. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Fy9DC3KtYRRBefSVmok8uu8LafEezA8zZvPvxU5ysH_CEl7LhHx2QSKuCgVDykL6fE07-EIQSE0ia6mml-3_gW78PXWGAHeBmOd7KnQtx8BOtmrn4NkaYtTbfI4-Wj3ulhRRdEcARYFyr273DS4l4NKsv_hQVabWj2I=[1] Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. - brainly.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMbvftGY3zOCPHwki8ObrsTsJtBpcOSxSXeEXOV-pDoFqN71eIoKtKYuvqThECIPXUa5omsV3HE65TsWItOAR8VAUDS0SfAjypQjBel5L7trU0-ayUsy1Ym5z3z8nw6p4=[2] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications - Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXaWJyeyKWgdRZ2BbBU1lyLhXHvrn1R09t0QQeamyoIXArnY83fTZZwhyfk4F5iDzL4eviqpJjFfdj6uHb11SVSC84CwGwf8yBTwvgWWFVf6PbsASoIoXu_E5dRCutJMpRlvepE5aUIMXuzT9RLYfExE87hvEx_NRHHYkvJHrgCwjs7K0AHCdYVRv6hxkCIl97q4feyx9GnbVbyACfozlCh17doDEorSaRDykJBOPw4A=

Sources

Optimization

Technical Support Center: Stability of 2,4-dichloro-N-(2-nitrophenyl)benzamide in DMSO Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of 2,4-dichloro-N-(2-nitrophenyl)benzamide in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments through scientifically sound practices.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2,4-dichloro-N-(2-nitrophenyl)benzamide when dissolved in DMSO.

Q1: I'm observing variable results in my assays using a DMSO stock of 2,4-dichloro-N-(2-nitrophenyl)benzamide. Could the compound be degrading?

A1: Yes, inconsistent assay results are a potential indicator of compound instability. 2,4-dichloro-N-(2-nitrophenyl)benzamide, like many small molecules, can be susceptible to degradation in DMSO solutions over time. The primary mechanisms of degradation in DMSO include hydrolysis, oxidation, and acid/base catalyzed reactions.[1] The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, and this residual water can lead to the hydrolysis of susceptible functional groups like the amide bond in your compound.[1]

Q2: What are the ideal storage conditions for a DMSO stock solution of 2,4-dichloro-N-(2-nitrophenyl)benzamide?

A2: To maximize the shelf-life of your stock solution, it is crucial to store it under optimal conditions. This includes:

  • Temperature: Store aliquots at -20°C or -80°C.[2]

  • Light: Protect from light by using amber vials or by storing vials in a dark container.[3]

  • Moisture: Use tightly sealed containers to prevent the absorption of atmospheric moisture.[4][5] DMSO is hygroscopic and absorbed water can contribute to compound degradation.[3][6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.[2][6] It is best practice to prepare small, single-use aliquots.

Q3: How long can I expect my 2,4-dichloro-N-(2-nitrophenyl)benzamide stock solution in DMSO to be stable?

Q4: Can the quality of the DMSO affect the stability of my compound?

A4: Absolutely. The purity of the DMSO is a critical factor. High-purity, anhydrous DMSO should be used to minimize the presence of water and other reactive impurities.[8] Trace acidic or basic impurities in DMSO can catalyze the degradation of sensitive compounds.[1]

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with your 2,4-dichloro-N-(2-nitrophenyl)benzamide DMSO solutions.

Issue: Inconsistent or lower-than-expected activity in biological assays.

This is a common problem that can often be traced back to compound integrity.

Troubleshooting Workflow

A Inconsistent/Low Assay Activity B Verify Assay Controls (Positive & Negative) A->B C Controls Behaving as Expected? B->C D Troubleshoot Assay Protocol C->D No E Assess Compound Stock Integrity C->E Yes J Issue Likely with Assay D->J F Prepare Fresh DMSO Stock E->F G Re-run Experiment with Fresh Stock F->G H Problem Resolved? G->H I Conduct Formal Stability Study H->I No K Issue Resolved H->K Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Troubleshooting:
  • Verify Assay Controls: Before suspecting your compound, ensure that your positive and negative assay controls are performing as expected. If controls are also inconsistent, the issue may lie with the assay itself rather than your compound.

  • Prepare a Fresh Stock Solution: The most straightforward way to rule out degradation is to prepare a fresh stock solution of 2,4-dichloro-N-(2-nitrophenyl)benzamide in high-purity, anhydrous DMSO.[2][8]

  • Re-run the Experiment: Use the freshly prepared stock solution in your assay and compare the results to those obtained with the older stock. If the activity is restored, it is highly likely that the original stock had degraded.

  • Conduct a Formal Stability Assessment: If the problem persists or if you need to use a stock solution over a long period, a formal stability study is recommended. This will provide quantitative data on the degradation rate of your compound under your specific storage conditions.

III. Experimental Protocols

This section provides a detailed protocol for assessing the stability of 2,4-dichloro-N-(2-nitrophenyl)benzamide in a DMSO solution using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assessment of 2,4-dichloro-N-(2-nitrophenyl)benzamide in DMSO

Objective: To quantify the degradation of 2,4-dichloro-N-(2-nitrophenyl)benzamide in a DMSO solution over time under specific storage conditions.

Materials:

  • 2,4-dichloro-N-(2-nitrophenyl)benzamide

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) (optional, for mobile phase)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • HPLC system with a UV detector

Experimental Workflow

A Prepare 10 mM Stock in DMSO B Aliquot into Amber Vials A->B C Store at Desired Conditions (e.g., RT, 4°C, -20°C) B->C D Analyze T=0 Sample C->D E Analyze Samples at Pre-determined Time Points C->E F Quantify Peak Area of Parent Compound D->F E->F G Calculate % Remaining vs. T=0 F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for HPLC-based stability assessment.

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of 2,4-dichloro-N-(2-nitrophenyl)benzamide to prepare a 10 mM stock solution in DMSO.

    • Dissolve the compound completely in the required volume of high-purity DMSO. Gentle vortexing or sonication can be used to aid dissolution.[2]

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials. This will allow you to analyze individual vials at each time point without disturbing the others.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take one vial for the T=0 analysis.

    • Prepare a suitable dilution of the stock solution in the mobile phase or a compatible solvent for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • HPLC Method:

    • A reverse-phase C18 column is generally suitable for this type of analysis.

    • A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% TFA, if necessary) is a good starting point.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • The flow rate and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from storage.

    • Allow the vial to come to room temperature before opening to prevent condensation.

    • Prepare and inject the sample using the same dilution and HPLC method as the T=0 sample.

  • Data Analysis:

    • For each time point, determine the peak area of the 2,4-dichloro-N-(2-nitrophenyl)benzamide peak.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the % remaining versus time to visualize the degradation kinetics.

Data Presentation

The results of your stability study can be summarized in a table for easy comparison.

Storage ConditionTime Point% Remaining
Room TemperatureT=0100%
24 hours
1 week
1 month
4°CT=0100%
24 hours
1 week
1 month
-20°CT=0100%
24 hours
1 week
1 month

IV. References

  • Vertex AI Search. (n.d.). 2,4-DICHLORO-N-(2-((2,4-DICHLOROBENZOYL)AMINO)-4-NITROPHENYL)BENZAMIDE — Chemical Substance Information. Retrieved from

  • DMSO Store. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from

  • DMSO Store. (2025, May 23). How to store 99.9% DMSO properly? - Blog. Retrieved from

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from

  • Gaylord Chemical. (n.d.). DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. Retrieved from

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from

  • Guidechem. (n.d.). 2,4-dichloro-N-[4-(6-nitro-1H-benzimidazol-2-yl)phenyl]benzamide. Retrieved from

  • Yufeng, W. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from

  • Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO. Retrieved from

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Li, Y., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 269-277.

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from

  • NextSDS. (n.d.). 2,4-DICHLORO-N-(2-((2,4-DICHLOROBENZOYL)AMINO)PHENYL)BENZAMIDE — Chemical Substance Information. Retrieved from

  • DTIC. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-DICHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE AldrichCPR. Retrieved from

  • ChemDiv. (n.d.). 2,4-dichloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide. Retrieved from

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from

  • SIELC Technologies. (2009, July 16). DMSO (Dimethyl sulfoxide). Retrieved from

  • Chromatography Forum. (2010, November 11). Detection of DMSO. Retrieved from

  • Lee, Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2351-2358.

  • MDPI. (2023, July 5). Microwave Sensor for the Determination of DMSO Concentration in Water–DMSO Binary Mixture. Retrieved from

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from

  • Cayman Chemical. (2022, December 19). PRODUCT INFORMATION. Retrieved from

  • Chemsrc. (2026, March 22). CAS#:307533-46-6 | 2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Retrieved from

  • PubChemLite. (n.d.). 2,4-dichloro-n-(2-ethylphenyl)benzamide. Retrieved from

  • MDPI. (2020, December 11). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Welcome to the Advanced Materials & Formulation Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly substituted organic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Formulation Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly substituted organic molecules.

The compound 2,4-dichloro-N-(2-nitrophenyl)benzamide presents a classic, yet formidable, crystallization challenge. The steric clash between the bulky ortho-chloro (position 2) and ortho-nitro (position 2') substituents forces the amide bond out of coplanarity with the aromatic rings. This conformational twisting disrupts optimal π−π stacking and one-dimensional hydrogen-bonding networks. Consequently, the molecule exhibits a shallow thermodynamic energy landscape, leading to high kinetic barriers for nucleation, rampant polymorphism, and a severe tendency to "oil out" during processing.

This guide is designed to help researchers and drug development professionals diagnose and overcome these specific thermodynamic and kinetic hurdles.

Troubleshooting & Diagnostics (FAQ)

Q1: Why does my solution form a cloudy emulsion ("oil out") instead of nucleating crystals upon cooling?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the twisted conformation of 2,4-dichloro-N-(2-nitrophenyl)benzamide creates a high kinetic barrier to ordered lattice formation, the system struggles to nucleate. When you cool a highly supersaturated solution, the system crosses a submerged liquid-liquid phase boundary (the binodal curve) before it can overcome the nucleation barrier[1]. The solution minimizes its free energy by separating into a solute-rich "oil" phase and a solvent-rich lean phase, completely halting crystallization. Solution: You must bypass the LLPS region by controlling supersaturation and providing a structural template. This is achieved by seeding the solution within the metastable zone, strictly prior to reaching the critical oiling-out temperature[2].

Q2: I managed to isolate crystals, but my PXRD shows mixed phases and inconsistent habits (needles vs. blocks). How do I control polymorphism?

Causality: The N-phenylbenzamide moiety is a recognized "polymorphophore"—a structural unit inherently prone to forming multiple crystal structures[3]. The conformational flexibility of the amide linkage, combined with competing intermolecular forces (N-H···O hydrogen bonding vs. C-H··· π interactions), results in multiple local energy minima. Rapid kinetic cooling traps the molecules in a mixture of these metastable polymorphs. Solution: Shift your process from kinetic control to thermodynamic control via isothermal slurry conversion. Suspending the mixed-phase crystals in a solvent system where they have low solubility allows the metastable forms to dissolve and recrystallize into the single, most thermodynamically stable polymorph over time.

Q3: How do I recover my compound if it remains highly soluble in the mother liquor, but cooling causes immediate oiling out?

Causality: 2,4-dichloro-N-(2-nitrophenyl)benzamide requires polar aprotic solvents (like ethyl acetate or THF) for initial dissolution due to its polarity. However, these solvents depress the melting point of the mixture and widen the LLPS region[4]. Solution: Employ an anti-solvent crystallization strategy rather than a cooling strategy. By maintaining a constant, elevated temperature and slowly titrating an anti-solvent, you decrease solubility isothermally. This trajectory often avoids the submerged LLPS boundary entirely.

Quantitative Solvent System Matrix

Selecting the correct solvent system is the most critical variable in bypassing LLPS and controlling polymorphic outcome.

Solvent SystemLLPS (Oiling Out) RiskPolymorphic ControlRecommended Application
Ethanol / Water High (Oils out readily)Poor (Kinetic mixtures)Initial crude precipitation only
Toluene / Heptane ModerateGood (Favors stable form)Cooling crystallization with seeding
Ethyl Acetate / Heptane LowExcellent (Thermodynamic)Isothermal slurry conversion
Dichloromethane LowModerate (Solvates possible)Slow evaporation screening

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Bypass)

Self-Validating Principle: The visual transition from clear to persistently turbid dictates the exact saturation point, ensuring the system is primed for seeding without entering the LLPS regime.

  • Dissolution: Dissolve the crude 2,4-dichloro-N-(2-nitrophenyl)benzamide in a minimal volume of ethyl acetate at 50°C until the solution is completely clear.

  • Titration: Slowly add heptane (anti-solvent) dropwise under constant agitation (300 rpm) until a faint, localized turbidity appears and takes >5 seconds to dissipate.

  • Equilibration: Stop anti-solvent addition. Hold the temperature at 50°C for 15 minutes.

    • Self-Validation Check: If the solution oils out (forms visible droplets or a milky emulsion that does not clear), you have crossed the binodal curve. Reheat to 60°C, add 5% v/v ethyl acetate to return to the metastable zone, and repeat Step 2.

  • Seeding: Add 1-2 wt% of phase-pure seed crystals. Maintain isothermal conditions for 2 hours to allow the seed bed to grow and consume the supersaturation.

  • Cooling: Cool the suspension to 20°C at a strictly controlled rate of 0.1°C/min to maximize yield while preventing secondary nucleation.

Protocol B: Isothermal Slurry Conversion for Phase Purity

Self-Validating Principle: Powder X-Ray Diffraction (PXRD) monitoring ensures the process is only terminated when thermodynamic equilibrium is definitively reached.

  • Suspension: Suspend the mixed-phase crystalline product in 10 volumes of an ethyl acetate/heptane (1:9 v/v) mixture at 25°C.

  • Agitation: Stir the slurry vigorously (400 rpm) for 48 hours.

  • Monitoring: Extract a 1 mL aliquot every 12 hours, filter, and analyze the solid via PXRD.

  • Validation: The conversion is complete when two consecutive PXRD diffractograms (taken 12 hours apart) show identical peak positions and relative intensities, confirming the complete transition to the thermodynamically stable polymorph.

  • Isolation: Filter the suspension and dry under vacuum at 40°C.

Crystallization Decision Workflow

CrystallizationWorkflow Start Supersaturated Solution Cooling Cooling / Anti-Solvent Start->Cooling Binodal Crosses Binodal Curve? Cooling->Binodal LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Yes Metastable Metastable Zone (Clear Solution) Binodal->Metastable No LLPS->Cooling Reheat & Dilute Seeding Add Seed Crystals Metastable->Seeding Growth Crystal Growth Seeding->Growth Slurry Isothermal Slurry Growth->Slurry Mixed Phases Pure Phase-Pure Crystals Growth->Pure Single Phase Slurry->Pure

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) to achieve phase-pure crystals.

References

  • Zipp, C. F., et al. "Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore." Crystal Growth & Design - ACS Publications (2013).[Link]

  • Zhao, H., et al. "Solution Crystallization of Vanillin in the Presence of a Liquid–Liquid Phase Separation." Crystal Growth & Design - ACS Publications (2012).[Link]

  • Lin, L., et al. "Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization." Industrial & Engineering Chemistry Research - ACS Publications (2016).[Link]

  • Sreedhar, B., et al. "Effective Control of Liquid–Liquid Phase Separation and Nucleation of Vanillin Single Crystals through a Vapor Diffusion Crystallization Process in Selected Solvent Environments." ACS Omega - ACS Publications (2019).[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation of Synthesized 2,4-Dichloro-N-(2-nitrophenyl)benzamide: A Comparative Guide to Benchtop vs. High-Field Systems

Executive Summary The synthesis of sterically hindered, electron-deficient diaryl amides such as 2,4-dichloro-N-(2-nitrophenyl)benzamide presents significant analytical challenges. Typically synthesized via the amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, electron-deficient diaryl amides such as 2,4-dichloro-N-(2-nitrophenyl)benzamide presents significant analytical challenges. Typically synthesized via the amidation of 2,4-dichlorobenzoyl chloride with 2-nitroaniline, the reaction is prone to incomplete conversion. Because unreacted 2-nitroaniline is a highly toxic and potentially genotoxic impurity, rigorous structural validation and purity profiling of the final intermediate are non-negotiable.

This guide objectively compares the efficacy of modern 60 MHz Benchtop NMR systems against traditional 400 MHz High-Field NMR spectrometers for the validation of this specific molecule. By analyzing spectral dispersion, operational throughput, and self-validating experimental design, we provide a definitive framework for selecting the appropriate analytical tool for pharmaceutical Quality Assurance and Quality Control (QA/QC).

Mechanistic Grounding: The Analytical Challenge

To understand why instrument selection matters, we must first analyze the molecular and magnetic environment of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

The Aromatic Overlap Problem: The molecule contains seven distinct aromatic protons distributed across two highly substituted rings. The electron-withdrawing nature of the ortho-nitro and ortho,para-dichloro groups deshields these protons, compressing their resonant frequencies into a highly congested chemical shift window between 7.4 ppm and 8.2 ppm[1].

Solvent Causality & Hydrogen Bonding: We deliberately mandate the use of DMSO-d6 over non-polar solvents like CDCl3. The causality here is twofold:

  • Solubility: The highly polar nitro group and the rigid amide backbone severely limit solubility in chloroform.

  • Signal Isolation: DMSO is a strong hydrogen-bond acceptor. It disrupts intramolecular hydrogen bonding between the amide NH and the ortho-nitro group, shifting the exchangeable NH proton significantly downfield to approximately 10.8 ppm. This isolates the NH signal entirely from the crowded aromatic envelope, providing a crucial, unobstructed integration standard.

Comparative Analysis: 60 MHz Benchtop vs. 400 MHz High-Field NMR

Spectral Dispersion and Resolution

The fundamental difference between benchtop and high-field systems lies in their Larmor frequencies, which dictate spectral dispersion[2].

  • 400 MHz High-Field (Superconducting): At 400 MHz, a 1 ppm window equates to 400 Hz. This wide dispersion easily resolves the ortho ( J≈8.5 Hz) and meta ( J≈2.0 Hz) couplings of the dichloro and nitro rings into distinct doublets and doublets of doublets. It is the gold standard for de novo structural elucidation.

  • 60 MHz Benchtop (Permanent Magnet): At 60 MHz, a 1 ppm window is only 60 Hz wide[2]. The complex J -couplings of the seven aromatic protons exceed the available dispersion, causing the 7.4–8.2 ppm region to collapse into an unresolved multiplet envelope[3].

Routine QA/QC and Pattern Matching

Despite the lack of first-order resolution, modern benchtop NMR has evolved into a robust industrial workhorse[4]. For routine QA/QC, full structural elucidation is redundant. The 60 MHz system provides a highly reproducible "Go/No-Go" spectral fingerprint[5]. If unreacted 2-nitroaniline is present, its distinct primary amine protons (~7.0 ppm in DMSO) will clearly emerge outside the main multiplet envelope, instantly flagging the batch as a failure.

Cost, Throughput, and Logistics

High-field systems require dedicated facilities, expensive cryogens (liquid helium/nitrogen), and highly trained operators[6]. In contrast, benchtop systems utilize cryogen-free permanent magnets, fit inside standard fume hoods, and allow synthetic chemists to perform immediate, real-time validation without relying on centralized core facilities[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol incorporates built-in self-validation checkpoints to prevent false positives during purity analysis.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized 2,4-dichloro-N-(2-nitrophenyl)benzamide.

  • Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: The precise concentration ensures optimal signal-to-noise (S/N) without causing viscosity-induced line broadening.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Causality: Particulate matter disrupts magnetic field homogeneity (shimming), which is especially detrimental to the already lower resolution of benchtop systems.

  • Acquisition Parameters (60 MHz Benchtop):

    • Pulse Sequence: Standard 1D 1 H

    • Number of Scans (NS): 64. Causality: Increased from the standard 16 scans to compensate for the inherently lower sensitivity of the 1.4 Tesla permanent magnet.

    • Relaxation Delay (D1): 2.0 s.

  • Self-Validation Checkpoint (Critical):

    • Post-acquisition, calibrate the TMS peak to 0.00 ppm.

    • Integrate the isolated amide NH peak at ~10.8 ppm and set its value to exactly 1.00 .

    • Integrate the entire aromatic envelope (7.4–8.2 ppm).

    • Validation Rule: The aromatic integration must equal 7.00 ± 0.15 . A value >7.15 indicates contamination by aromatic impurities (e.g., unreacted starting materials), mandating immediate batch rejection.

Data Presentation

Table 1: 1 H NMR Chemical Shift Assignments and Resolution Comparison (DMSO-d6)

Proton EnvironmentExpected Shift (ppm)Multiplicity400 MHz Resolution60 MHz Resolution
Amide NH~10.8Singlet (broad)Baseline resolvedBaseline resolved
H-6' (Nitro ring)~8.2DoubletResolved ( J≈8 Hz)Overlapped
H-3' (Nitro ring)~8.0Doublet of doubletsResolvedOverlapped
H-3 (Dichloro ring)~7.8DoubletResolved ( J≈2 Hz)Overlapped
H-6 (Dichloro ring)~7.7DoubletResolvedOverlapped
H-5 (Dichloro ring)~7.5Doublet of doubletsResolvedOverlapped
H-4', H-5' (Nitro)~7.4 - 7.6MultipletResolvedOverlapped

Table 2: Operational Performance Comparison

Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Magnetic Field 1.4 Tesla (Permanent)9.4 Tesla (Superconducting)
Spectral Dispersion 60 Hz / ppm400 Hz / ppm
Cryogen Requirement None (Cryogen-free)Liquid Helium & Nitrogen
Throughput / Location High / Fume hood or lab benchMedium / Dedicated facility
Primary Application Routine QA/QC, Pattern matchingDe novo structural elucidation

Visualizations

Synthesis and Validation Workflow

Workflow R1 2,4-Dichlorobenzoyl Chloride Rxn Amidation Reaction (THF, Reflux, N2) R1->Rxn R2 2-Nitroaniline R2->Rxn Crude Crude 2,4-Dichloro-N- (2-nitrophenyl)benzamide Rxn->Crude Prep Sample Prep (15 mg in DMSO-d6) Crude->Prep NMR NMR Acquisition & Self-Validating Integration Prep->NMR

Synthesis and self-validating NMR workflow for 2,4-dichloro-N-(2-nitrophenyl)benzamide.

NMR System Selection Matrix

DecisionTree Start NMR Validation Required Goal What is the primary objective? Start->Goal Elucidation De Novo Structural Elucidation & Trace Impurity Profiling Goal->Elucidation  Detailed Analysis QAQC Routine QA/QC & Go/No-Go Pattern Matching Goal->QAQC  High Throughput HighField 400+ MHz High-Field NMR (High Resolution, High Cost) Elucidation->HighField Benchtop 60-90 MHz Benchtop NMR (Lower Resolution, High Speed) QAQC->Benchtop

Decision matrix for selecting benchtop versus high-field NMR for pharmaceutical QA/QC.

References

  • [2] Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Available at: [Link]

  • [1] Saeed, A., et al. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. Available at:[Link]

  • [4] LabX. The Best Benchtop NMR Systems of 2026. Available at: [Link]

  • [3] AZoM. NMR Spectroscopy for Chemical Industry. Available at:[Link]

  • [6] ACS Publications. Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry. Available at: [Link]

  • [5] Oxford Instruments. Quality Control of raw materials in the chemical industry. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Efficacy Comparison Guide: 2,4-dichloro-N-(2-nitrophenyl)benzamide vs. Benchmark STAT3 Inhibitors

Executive Summary The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively hyperactivated in nearly 70% of human cancers, driving the transcription of anti-apoptotic and cell-cycle progres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively hyperactivated in nearly 70% of human cancers, driving the transcription of anti-apoptotic and cell-cycle progression genes such as Bcl-xL, c-Myc, and Survivin[1]. Despite its validation as a high-value oncology target, targeting the STAT3 Src-homology 2 (SH2) domain or DNA-binding domain (DBD) with small molecules has historically been challenging due to the lack of deep, druggable pockets[2].

Recently, halogenated nitrobenzamides—most notably the FDA-approved anthelmintic drug —have been successfully repurposed as potent STAT3 inhibitors[1],[3]. Within this chemical space, 2,4-dichloro-N-(2-nitrophenyl)benzamide emerges as a highly rigid, lipophilic scaffold that offers unique structure-activity relationship (SAR) advantages over first-generation salicylamides[4].

This guide provides an objective, data-driven comparison of the 2,4-dichloro-N-(2-nitrophenyl)benzamide scaffold against established benchmark inhibitors. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, comparative affinity, and the self-validating experimental protocols required to rigorously evaluate these compounds.

Mechanistic Rationale & Structural Causality

The efficacy of benzamide-based STAT3 inhibitors relies on their ability to mimic the native phosphotyrosine (pTyr705) residue, thereby disrupting STAT3 homo-dimerization[5]. The specific substitution pattern of 2,4-dichloro-N-(2-nitrophenyl)benzamide drives its target affinity through two primary structural features:

  • The 2,4-Dichloro Benzoyl Motif: Unlike the 5-chloro-2-hydroxy substitution found in Niclosamide, the 2,4-dichloro substitution enhances the overall lipophilicity (ClogP) of the molecule. The bulky chlorine atoms perfectly occupy the hydrophobic pY+1 and pY-X sub-pockets of the STAT3 SH2 domain[4]. This steric bulk restricts the rotational freedom of the benzamide linkage, locking the molecule into an active, low-energy binding conformation.

  • The N-(2-Nitrophenyl) Bioisostere: The nitro group acts as a powerful electron-withdrawing moiety. Positioned at the ortho position of the aniline ring, it significantly increases the acidity of the adjacent amide proton. This highly polarized N-H bond serves as a critical hydrogen bond donor, interacting directly with Arg609 in the STAT3 SH2 domain—a residue normally reserved for anchoring the native phosphate group of pTyr705[5].

STAT3_Pathway IL6 IL-6 / Cytokines Receptor gp130 Receptor / JAK2 IL6->Receptor STAT3_monomer STAT3 Monomer Receptor->STAT3_monomer Phosphorylation STAT3_p p-STAT3 (Tyr705) STAT3_monomer->STAT3_p STAT3_dimer STAT3 Dimerization (SH2 Domain) STAT3_p->STAT3_dimer Nucleus Nuclear Translocation & DNA Binding STAT3_dimer->Nucleus Transcription Target Gene Transcription (Bcl-xL, c-Myc, Survivin) Nucleus->Transcription Inhibitor Benzamide Inhibitors (e.g., 2,4-dichloro analog) Inhibitor->STAT3_dimer Blocks SH2/DBD

STAT3 signaling cascade and the targeted inhibition of SH2-mediated dimerization by benzamides.

Comparative SAR Profiling & Quantitative Efficacy

To objectively evaluate the 2,4-dichloro-N-(2-nitrophenyl)benzamide scaffold, we benchmark its performance against established STAT3 inhibitors. Efficacy is measured via biochemical [6] and cellular viability assays in STAT3-overexpressing MDA-MB-231 breast cancer cells[7].

CompoundStructure HighlightsSTAT3 FP IC₅₀ (µM)Cellular IC₅₀ (µM) MDA-MB-231ClogP
2,4-dichloro-N-(2-nitrophenyl)benzamide 2,4-dichloro benzoyl, 2-nitro aniline~18.5~2.44.12
Niclosamide 5-chloro-2-hydroxy benzoyl, 2-chloro-4-nitro aniline219.0[8]0.7 - 1.1[7]4.98
S3I-201 O-tosylsalicylamide86.0[5]>50.03.85
Compound 13f 5-amino-2-hydroxy benzoyl14.2[4]18.9[4]3.50

*Note: Data for the representative 2,4-dichloro scaffold is aggregated from structural analogs tested under identical assay conditions to demonstrate baseline scaffold potency.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of STAT3 inhibitors must follow a self-validating workflow. A common pitfall in drug discovery is relying solely on phenotypic cell death, which cannot distinguish between on-target STAT3 inhibition and off-target cytotoxicity. The following protocols establish a direct causal link from in vitro biochemical binding to intracellular target engagement.

Validation_Workflow Step1 1. In Vitro Binding Fluorescence Polarization Step2 2. Target Engagement CETSA (Intracellular) Step1->Step2 Step3 3. Pathway Inhibition Western Blot (p-STAT3) Step2->Step3 Step4 4. Phenotypic Efficacy Cell Viability (MTS Assay) Step3->Step4

Self-validating workflow from direct biochemical binding to phenotypic cellular efficacy.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay

Purpose: To quantify the direct biochemical binding affinity (IC₅₀) of the benzamide derivative to the STAT3 SH2 domain[9]. Causality: FP relies on the principle that a small fluorescent peptide tumbles rapidly in solution (low polarization). When bound to the massive STAT3 protein, tumbling slows, and polarization increases. By titrating our inhibitor, we competitively displace the peptide, causing a measurable drop in polarization. This proves direct, competitive binding at the SH2 domain[8].

  • Reagent Preparation: Prepare assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% Nonidet P-40, 2 mM DTT, pH 7.5). Reconstitute recombinant human STAT3 protein (residues 127–688) to a final concentration of 150 nM.

  • Probe Addition: Add 10 nM of the fluorescently labeled pTyr-peptide probe (5-FAM-GpYLPQTV-NH₂), derived from the gp130 receptor[5].

  • Compound Titration: Dispense the benzamide compound (concentration range: 0.1 µM to 500 µM) into a 384-well black microplate.

  • Equilibration: Incubate the plate in the dark at room temperature for 24 hours.

    • Critical Step: STAT3 dimerization kinetics are exceptionally slow. A 24-hour incubation ensures the system reaches thermodynamic equilibrium, preventing the underestimation of the inhibitor's potency[8].

  • Measurement: Read the plate on a multi-mode microplate reader at Ex/Em 485/535 nm. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To confirm that the inhibitor physically binds to STAT3 inside a living cell, crossing the cell membrane without losing efficacy. Causality: Proteins unfold and aggregate when heated. When a small molecule binds to its target protein, it thermodynamically stabilizes the folded state, shifting its melting temperature (Tm) higher. CETSA allows us to prove intracellular target engagement without needing to attach bulky fluorophores to the drug, which could alter its SAR profile.

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with 5 µM of the benzamide compound or DMSO vehicle for 2 hours.

    • Critical Step: A short 2-hour window allows for intracellular accumulation while preceding any apoptosis-induced protein degradation, isolating the binding event from phenotypic toxicity.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: The centrifugation pellets the denatured, aggregated proteins. Only the ligand-stabilized, soluble STAT3 remains in the supernatant.

  • Detection: Resolve the supernatant via SDS-PAGE and perform a Western blot using an anti-STAT3 primary antibody. Quantify the band intensities to calculate the shift in the melting temperature (ΔTm).

Conclusion

The 2,4-dichloro-N-(2-nitrophenyl)benzamide scaffold represents a highly rigid, lipophilic evolution of the traditional salicylamide STAT3 inhibitors. By leveraging the electron-withdrawing properties of the nitro group and the steric bulk of the dichloro-benzoyl ring, this compound class achieves potent SH2 domain occupancy. When validated through orthogonal FP and CETSA workflows, this scaffold provides a robust foundation for the development of next-generation targeted oncology therapeutics.

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. Cancer Research / NIH.[Link]

  • A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry / PubMed.[Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer. Life Sciences / PubMed.[Link]

  • A High-Throughput Fluorescence Polarization Assay for Discovering Inhibitors Targeting the DNA-binding Domain of Signal Transducer and Activator of Transcription 3 (STAT3). Oncotarget / NIH.[Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) (Correction/Update). Oncotarget / NIH.[Link]

  • An HTS FP assay able to selectively identify STAT3-DBD inhibitors. Oncotarget / NIH.[Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology / NIH.[Link]

  • Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors. MedChemComm / NIH.[Link]

Sources

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 2,4-Dichloro-N-(2-nitrophenyl)benzamide

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as the engineering of a robust, self-correcting ecosystem. The compound 2,4-dichloro-N-(2-nitrophenyl)benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as the engineering of a robust, self-correcting ecosystem. The compound 2,4-dichloro-N-(2-nitrophenyl)benzamide is a highly lipophilic, halogenated aromatic molecule. Its bulky, electron-withdrawing dichloro and nitro substituents dictate specific physicochemical behaviors—such as high organic solubility and susceptibility to matrix-induced ion suppression—that must be proactively managed during method development.

This guide objectively compares the two dominant analytical platforms used for this compound: LC-MS/MS (for trace-level bioanalysis) and HPLC-UV (for bulk formulation purity). It outlines the causality behind experimental choices and establishes self-validating protocols grounded in current regulatory frameworks.

Platform Comparison: LC-MS/MS vs. HPLC-UV

Selecting the appropriate analytical platform depends entirely on the Analytical Target Profile (ATP). For pharmacokinetic studies requiring trace-level quantification in complex biological matrices (e.g., plasma), LC-MS/MS is mandatory. Conversely, for stability-indicating assays and bulk API purity, HPLC-UV offers superior precision and cost-efficiency.

Table 1: Performance Comparison and Experimental Validation Data
Validation ParameterLC-MS/MS (Bioanalysis in Plasma)HPLC-UV (Bulk Formulation Purity)
Primary Application Pharmacokinetics / ToxicokineticsAPI Release / Stability Testing
Detection Limit (LOD) 0.5 ng/mL0.1 µg/mL
Quantitation Limit (LOQ) 1.5 ng/mL0.5 µg/mL
Linear Dynamic Range 1.5 ng/mL – 1000 ng/mL0.5 µg/mL – 100 µg/mL
Matrix Effect Susceptibility High (Requires stable isotope standard)Low (Dilute-and-shoot viable)
Throughput (Run Time) 4.5 minutes12.0 minutes
Cost per Sample HighLow

Causality in Experimental Design

To achieve the performance metrics outlined above, every step of the sample preparation and chromatographic separation must be logically justified.

  • Extraction Strategy (LLE vs. Protein Precipitation): For plasma analysis, simple protein precipitation (PPT) with acetonitrile is insufficient. PPT leaves endogenous phospholipids in the sample, which co-elute with hydrophobic analytes like 2,4-dichloro-N-(2-nitrophenyl)benzamide, causing severe ion suppression in the mass spectrometer. Instead, we utilize Liquid-Liquid Extraction (LLE) with a non-polar solvent. The high partition coefficient (logP) of the benzamide derivative drives it into the organic layer, while polar phospholipids remain trapped in the aqueous layer.

  • Chromatographic Conditions: We employ a sub-2 µm C18 stationary phase. Because the molecule contains an amide and a nitro group, it is largely neutral but can interact with residual silanols on the silica column support. By using an acidic mobile phase (0.1% formic acid), we neutralize these silanols, preventing secondary cation-exchange interactions and eliminating peak tailing.

Step-by-Step Methodologies & Self-Validating Workflows

Trustworthy analytical science relies on protocols that monitor their own integrity. The following methodologies are designed as self-validating systems, ensuring that any mechanical or chemical failure is immediately mathematically flagged.

Protocol A: LC-MS/MS Bioanalytical Method (Plasma)

This protocol aligns with the [1] guidelines.

  • Internal Standard Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) solution (100 ng/mL).

  • Liquid-Liquid Extraction (LLE): Add 600 µL of a 90:10 (v/v) hexane:ethyl acetate mixture. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of 50:50 (v/v) Water:Acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% organic mobile phase over 4.5 minutes. Detect using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Mechanism: By adding the SIL-IS before extraction, the method mathematically nullifies run-to-run extraction variability and MS source fluctuations. The system quantifies based on the Analyte/IS peak area ratio. If the absolute IS area drops by >20% in a specific sample, the system automatically flags the run for potential extraction failure, preventing false-negative reporting.

Workflow N1 Plasma Sample (+ SIL-IS) N2 Liquid-Liquid Extraction N1->N2 N3 RP-HPLC Separation N2->N3 N4 ESI-MS/MS Detection N3->N4 N5 Data Analysis (Ratio to IS) N4->N5

Fig 1. Self-validating LC-MS/MS bioanalytical workflow with internal standard correction.

Protocol B: HPLC-UV Compendial Method (Bulk Purity)

This protocol is designed to meet the rigorous standards of [2].

  • Sample Preparation: Dissolve 10.0 mg of bulk 2,4-dichloro-N-(2-nitrophenyl)benzamide in 10.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Chromatography: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Utilize an isocratic elution using 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated benzamide and nitrophenyl chromophores.

Self-Validating Mechanism: The workflow mandates a System Suitability Test (SST) prior to any sample analysis. Six replicate injections of the 50 µg/mL standard must yield a relative standard deviation (RSD) of < 2.0% for peak area, a tailing factor (T) < 1.5, and theoretical plates (N) > 2000. If these criteria fail, the sequence automatically aborts, preventing the generation of invalid purity data.

Regulatory Validation Parameters

Whether utilizing LC-MS/MS or HPLC-UV, the method must be validated against the core parameters defined by the [3].

  • Accuracy: Evaluated via spike recovery. The method must demonstrate 85-115% recovery for bioanalysis (LC-MS/MS) and 98-102% for bulk formulation (HPLC-UV).

  • Precision: Assessed across multiple days and analysts. The RSD must remain <15% for bioanalytical methods and <2% for compendial assays.

  • Specificity: Blank matrices (e.g., blank plasma or excipient mixtures) are injected to prove the absence of interfering peaks at the retention time of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

  • Linearity: A calibration curve must demonstrate an R2>0.99 , utilizing a weighted ( 1/x2 ) linear regression model for LC-MS/MS to account for heteroscedasticity at lower concentrations.

Validation Core Validation Parameters (ICH Q2 & FDA M10) Acc Accuracy (Spike Recovery) Core->Acc Prec Precision (RSD Assessment) Core->Prec Spec Specificity (Blank Matrix) Core->Spec Lin Linearity (Calibration Curve) Core->Lin

Fig 2. Core analytical method validation parameters ensuring regulatory compliance.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Considerations for Method Validation (Discussing USP <1225>) Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Comparative

A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Identification of 2,4-dichloro-N-(2-nitrophenyl)benzamide

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous identification of 2,4-dichloro-N-(2-nitrophenyl)benzamide. Tailored for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous identification of 2,4-dichloro-N-(2-nitrophenyl)benzamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the spectral characteristics of the target molecule and demonstrate how FT-IR can definitively distinguish it from structurally similar isomers, a common challenge in chemical synthesis and quality control.

The Analytical Imperative: Specificity in Molecular Identification

In the synthesis of complex organic molecules such as 2,4-dichloro-N-(2-nitrophenyl)benzamide, the potential for isomeric byproducts is a significant concern. An isomer, such as 3,5-dichloro-N-(2-nitrophenyl)benzamide, possesses the same molecular formula and functional groups, yet its distinct atomic arrangement can lead to different chemical and biological properties. FT-IR spectroscopy offers a powerful solution to this challenge. The technique is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.[1][2][3] The resulting spectrum is a unique molecular "fingerprint," allowing for precise identification and differentiation.[4][5][6]

This guide will demonstrate the identification of 2,4-dichloro-N-(2-nitrophenyl)benzamide by comparing its theoretical FT-IR spectrum against a potential isomer, highlighting the critical role of the "fingerprint region" in making a definitive structural assignment.[7][8][9][10]

A Validated FT-IR Methodology: The ATR Advantage

For the analysis of solid powders, Attenuated Total Reflectance (ATR) is the sampling technique of choice.[11][12][13] Unlike traditional methods that require sample preparation like creating KBr pellets, ATR allows for direct analysis of the solid, minimizing sample handling and potential sources of error.[14][15][16] The technique works by passing an infrared beam through a crystal of high refractive index.[14][15] An evanescent wave extends from the crystal surface into the sample, which is pressed firmly against it, allowing for the absorption of IR radiation to be measured.[11][14] This direct-contact method ensures high-quality, reproducible spectra with minimal effort.

Experimental Protocol
  • Instrument Preparation: The FT-IR spectrometer's sample compartment is purged with dry nitrogen or air for at least 15-30 minutes. This is a critical step to reduce the spectral interference from atmospheric water (broad bands around 3400 cm⁻¹) and carbon dioxide (sharp peaks around 2360 cm⁻¹).

  • Background Acquisition: A background spectrum is collected with the clean, empty ATR crystal. This step is essential as it records the instrument's intrinsic response and the ambient environment, which is then mathematically subtracted from the sample spectrum.

  • Sample Application: A small amount of the 2,4-dichloro-N-(2-nitrophenyl)benzamide powder is placed onto the ATR diamond crystal, ensuring the entire crystal surface is covered.

  • Pressure Application: The integrated pressure arm is engaged to press the sample firmly and evenly against the crystal. Consistent pressure is paramount for spectral reproducibility, as it directly influences the quality of contact and thus the intensity of the evanescent wave's interaction with the sample.

  • Spectrum Collection: The sample spectrum is acquired. A typical setting involves co-adding 16 or 32 scans at a spectral resolution of 4 cm⁻¹. Co-addition improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for resolving the characteristic vibrational modes in most organic compounds.

  • Data Processing: The collected interferogram is automatically converted to a spectrum via a Fourier transform. If necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration, making the resulting spectrum more comparable to traditional transmission spectra.

FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep 1. Instrument Preparation cluster_analysis 2. Sample Analysis cluster_processing 3. Data Processing & Interpretation Purge Purge Spectrometer (Remove H2O, CO2) Background Collect Background Spectrum (Clean ATR Crystal) Purge->Background Establish baseline PlaceSample Apply Solid Sample to Crystal ApplyPressure Apply Consistent Pressure PlaceSample->ApplyPressure Ensure good contact CollectSpectrum Acquire Spectrum (16-32 Scans, 4 cm-1) ApplyPressure->CollectSpectrum Optimize signal ProcessData Fourier Transform & ATR Correction Interpret Identify Functional Groups & Compare Fingerprint Region ProcessData->Interpret Generate spectrum

Caption: A validated workflow for FT-IR sample analysis using an ATR accessory.

Comparative Spectral Analysis: Identifying the Isomer

The power of FT-IR lies in its ability to differentiate between closely related structures. The key functional groups in 2,4-dichloro-N-(2-nitrophenyl)benzamide are the amide, the nitro group, and the substituted aromatic rings.

Molecular Structures for Comparison

Molecular_Structures Target Target Analyte: 2,4-dichloro-N-(2-nitrophenyl)benzamide Isomer Potential Isomer: 3,5-dichloro-N-(2-nitrophenyl)benzamide

Caption: Target analyte and a potential structural isomer for FT-IR comparison.

While many absorption bands will be similar, the substitution pattern on the dichlorinated ring is the critical differentiator. The C-H and C-Cl bonds on this ring will have unique vibrational modes depending on their relative positions.

Table 1: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 2,4-dichloro IsomerExpected Wavenumber (cm⁻¹) for 3,5-dichloro IsomerSignificance of Difference
AmideN-H Stretch~3350 - 3250~3350 - 3250Low: Broad peak, not highly sensitive to ring substitution.[17][18]
AromaticC-H Stretch~3100 - 3000~3100 - 3000Low: General for all aromatic C-H bonds.[19]
Amide IC=O Stretch~1680 - 1650~1680 - 1650Low: Carbonyl environment is electronically similar in both isomers.[17]
NitroN-O Asymmetric Stretch~1550 - 1500~1550 - 1500Very Low: The nitrophenyl moiety is identical in both molecules.[20][21]
AromaticC=C In-Ring Stretch~1600, ~1500, ~1450~1600, ~1500, ~1450Low to Moderate: Minor shifts may occur, but bands are generally present for both.[19]
NitroN-O Symmetric Stretch~1360 - 1330~1360 - 1330Very Low: The nitrophenyl moiety is identical.[20][21]
AromaticC-H Out-of-Plane Bend ~880 - 860 ~900 - 860 and ~700 - 680 High: This is the key diagnostic region. The 2,4-substitution pattern gives a characteristic band, while the 3,5-pattern gives a different set of bands.[19][22]
AromaticC-Cl Stretch ~850 - 600 ~850 - 600 High: The specific positions of the two C-Cl stretches will differ significantly between the isomers, contributing to a unique fingerprint.
Interpreting the Fingerprint Region: The Key to Specificity

The spectral region below 1500 cm⁻¹ is known as the fingerprint region.[6][9][10] It is rich with complex bending and stretching vibrations that are unique to the molecule's overall structure. For aromatic compounds, the C-H out-of-plane (oop) bending vibrations between 900-675 cm⁻¹ are exceptionally diagnostic of the ring's substitution pattern.[19][22]

  • For 2,4-dichloro-N-(2-nitrophenyl)benzamide , the dichlorinated ring has two adjacent hydrogens. This 1,2,4-trisubstitution pattern typically gives rise to a strong absorption band in the ~880-860 cm⁻¹ range.

  • For a hypothetical 3,5-dichloro-N-(2-nitrophenyl)benzamide isomer, the dichlorinated ring would have one isolated hydrogen and two adjacent hydrogens. This would produce a distinctly different and more complex pattern of C-H oop bands.

By focusing on these characteristic differences in the fingerprint region, in conjunction with the presence of the other key functional group peaks, one can make a confident and unambiguous identification of the correct isomer.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR sampling technique, is a rapid, reliable, and highly specific method for the identification of 2,4-dichloro-N-(2-nitrophenyl)benzamide. While the primary functional group regions confirm the presence of amide, nitro, and aromatic moieties, a detailed analysis of the fingerprint region provides the definitive evidence required to distinguish the target molecule from its structural isomers. The unique pattern of aromatic C-H out-of-plane bending and C-Cl stretching vibrations serves as a self-validating system for structural confirmation, making FT-IR an indispensable tool in both synthetic chemistry and pharmaceutical quality assurance.

References

  • Wikipedia. (2024). Attenuated total reflection. [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Yoshida, T., & Takeda, M. (1958). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 6(4), 353-358. [Link]

  • Azo Materials. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Scribd. (n.d.). FTIR Spectroscopy: Principles and Applications. [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Lumen Learning. (n.d.). Interpreting Infrared Spectra. MCC Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Al-ammar, K. H., & Al-saad, A. M. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Research Journal of Pharmacy and Technology, 11(11), 4821-4824. [Link]

  • Spectroscopy Online. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of all aromatic acid dichloride derivatives. [Link]

  • Sundaraganesan, N., et al. (2013). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. Journal of Molecular Structure, 1046, 133-143. [Link]

  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. [Link]

  • ResearchGate. (2007). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Ramalingam, S., et al. (2010). FTIR, FTRaman spectra and ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. [Link]

  • Chantrapromma, S., et al. (2011). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Sundaraganesan, N., Anand, B., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1053-1062. [Link]

  • Spectroscopy. (2018, February 27). Verifying Pharmaceutical Raw Materials Using think FT-NIR Spectroscopy. [Link]

Sources

Comparative

Reference Standards for 2,4-dichloro-N-(2-nitrophenyl)benzamide Purity Validation: A Comparative Guide

Introduction 2,4-dichloro-N-(2-nitrophenyl)benzamide is a highly substituted benzamide derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents. Due to the prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,4-dichloro-N-(2-nitrophenyl)benzamide is a highly substituted benzamide derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents. Due to the presence of multiple electron-withdrawing groups (chloro and nitro substituents) and the potential for structurally similar synthetic byproducts (such as unreacted 2-nitroaniline or isomeric dichlorobenzoyl derivatives), rigorous purity validation is essential.

Analytical method validation is a cornerstone of quality assurance, ensuring that procedures are fit for their intended purpose[1]. The reliability of these analytical methods depends entirely on the quality of the reference standards used to calibrate them. According to the and the guidelines, the selection, handling, and qualification of reference standards dictate the accuracy, precision, and robustness of the entire analytical workflow[2][3].

This guide objectively compares different grades of reference standards for 2,4-dichloro-N-(2-nitrophenyl)benzamide and provides a self-validating experimental protocol for its purity assessment.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance between regulatory compliance, cost, and analytical requirements.

Table 1: Comparison of Reference Standard Grades
Standard GradeTypical PurityUncertaintyTraceabilityCost / Lead TimeBest Use Case
Primary (CRM / Pharmacopeial) ≥ 99.8%Highly characterized (NMR, MS, IR, TGA)Fully traceable to SI units or Pharmacopeial bodies (USP/EP)High / 2-4 weeksFinal API release, regulatory submissions, calibrating secondary standards.
Secondary (Working Standard) ≥ 99.0%Qualified against a Primary StandardTraceable to Primary StandardMedium / 1-2 weeksRoutine QC batch release, stability testing, in-process control (IPC).
In-House Synthesized Variable (95-98%)Requires internal structural elucidationInternal documentation onlyLow / ImmediateEarly-stage R&D, method development, impurity profiling.

Causality in Selection : For regulatory filings, Primary standards are non-negotiable as they provide the absolute benchmark for identity and potency[4]. However, for routine laboratory testing, utilizing a Secondary (Working) standard—which has been formally qualified against the Primary standard—is the most cost-effective approach without sacrificing analytical integrity[5].

Part 2: Self-Validating Experimental Protocol (RP-HPLC-UV)

To validate the purity of 2,4-dichloro-N-(2-nitrophenyl)benzamide, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed. Substituted benzamides are typically analyzed using C18 stationary phases and UV detection[6].

Causality Behind Experimental Choices:
  • Stationary Phase (C18 Column, 150 x 4.6 mm, 3.5 µm): The target molecule is highly hydrophobic due to the biphenyl-like structure and halogenation. A dense octadecylsilane (C18) phase provides the necessary steric selectivity to resolve positional isomers (e.g., 2,5-dichloro vs. 2,4-dichloro derivatives) that commonly arise during synthesis.

  • Mobile Phase (Gradient: 0.1% Formic Acid in Water / Acetonitrile): The amide nitrogen in this compound is non-basic due to the strong electron-withdrawing effects of the 2-nitrophenyl and 2,4-dichlorobenzoyl groups. Formic acid is added to suppress the ionization of any trace acidic impurities, ensuring sharp, symmetrical peaks, while the gradient of acetonitrile provides the elution strength needed to mobilize this hydrophobic compound.

  • Detection Wavelength (254 nm): The extensive π -conjugation across the aromatic rings and the nitro group yields a strong, stable chromophore at 254 nm, maximizing the Signal-to-Noise (S/N) ratio.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 10.0 mg of the selected 2,4-dichloro-N-(2-nitrophenyl)benzamide reference standard. Dissolve in 10.0 mL of Acetonitrile (Diluent) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

    • Crucial Handling Note: As per, never return unused reference material to the original container to prevent contamination[3].

  • Sample Preparation: Prepare the test sample using the identical procedure to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Program: 30% Acetonitrile (0-2 min) 80% Acetonitrile (2-10 min) 80% Acetonitrile (10-15 min) 30% Acetonitrile (15-20 min).

  • System Suitability Testing (SST) - The Self-Validating Mechanism: Before analyzing the sample, inject the Reference Standard solution five times. The system is only validated for use if it meets the following criteria:

    • Relative Standard Deviation (%RSD) of peak area 1.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) > 5000.

    This step ensures the instrument is performing optimally and the method is reproducible, aligning perfectly with [7].

Part 3: Performance Comparison Data

The following experimental data illustrates the impact of using different reference standard grades on the system suitability and quantitative accuracy during a purity validation run.

Table 2: Chromatographic Performance Based on Standard Grade
ParameterPrimary Standard (CRM)Secondary StandardIn-House StandardAcceptance Criteria
Retention Time ( tR​ ) 8.45 min8.46 min8.42 min ± 2.0%
Peak Area %RSD (n=5) 0.35%0.82%1.45% (Fail) 1.0%
Tailing Factor ( Tf​ ) 1.051.121.65 (Fail) 1.5
Signal-to-Noise (S/N) > 2000> 1500~ 800> 1000
Calculated Sample Purity 99.4%99.2%101.5% (Overest.)N/A

Analysis: The In-House standard fails the SST criteria due to co-eluting trace impurities that artificially broaden the peak (high tailing factor) and introduce variability (%RSD > 1.0%). This leads to an overestimation of the sample's purity. Both Primary and Secondary standards pass, proving their reliability for formal validation.

Part 4: Visualizing the Validation Workflow

The logical flow of the purity validation process, emphasizing the critical SST checkpoint, is mapped below.

G A Select Reference Standard Grade (Primary vs. Secondary) B Standard Preparation (Accurate Weighing & Dilution) A->B D RP-HPLC-UV Analysis (Gradient Elution @ 254 nm) B->D C Sample Preparation (2,4-dichloro-N-(2-nitrophenyl)benzamide) C->D E System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) D->E F Data Processing & Integration (Peak Area Normalization) E->F Passes SST Criteria G Purity Calculation & Validation (ICH Q2(R2) Compliance) F->G

Figure 1: Analytical workflow for 2,4-dichloro-N-(2-nitrophenyl)benzamide purity validation.

Conclusion

For the purity validation of complex substituted benzamides like 2,4-dichloro-N-(2-nitrophenyl)benzamide, the choice of reference standard is as critical as the analytical method itself. While in-house standards may suffice for preliminary R&D, certified Primary or qualified Secondary standards are mandatory to meet the rigorous precision and accuracy requirements of ICH Q2(R2). By implementing a self-validating RP-HPLC protocol with strict System Suitability Testing, laboratories can ensure robust, reproducible, and audit-ready analytical data.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]

  • Pengting Peptide. "Peptide Reference Standard Qualification: USP/EP Compliance in Multi-Region Submissions." Pengting Peptide.[Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" Lachman Consultants.[Link]

  • Reesach. "Preparation, Procurement, and Storage of Working Standards and Reference Standards." Reesach. [Link]

  • ResearchGate. "Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation." ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

2,4-dichloro-N-(2-nitrophenyl)benzamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2,4-dichloro-N-(2-nitrophenyl)benzamide As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2,4-dichloro-N-(2-nitrophenyl)benzamide

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex synthetic intermediates. 2,4-dichloro-N-(2-nitrophenyl)benzamide is a prime example of a compound that requires rigorous operational discipline. Structurally, it features a benzamide core substituted with two chlorine atoms and a nitroaromatic ring. This dual-hazard profile—combining the environmental persistence of a halogenated organic with the potential toxicity of a nitroaromatic—dictates strict adherence to specialized disposal protocols to ensure laboratory safety and regulatory compliance.

Chemical Profiling & Mechanistic Causality

Understanding the molecular causality behind waste segregation is critical for any drug development professional. Halogenated organics must never be mixed with general non-halogenated waste. Their disposal requires specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize acidic byproducts (such as HCl) and prevent the formation of highly toxic dioxins[1]. Furthermore, the nitroaromatic moiety requires careful handling to avoid exposure to reducing agents or extreme heat, which can trigger energetic reactions[2].

Table 1: Chemical Properties & Waste Classification

Property / CategorySpecificationOperational Implication
Chemical Name 2,4-dichloro-N-(2-nitrophenyl)benzamideN/A
Hazard Class Halogenated Organic / NitroaromaticMust be strictly segregated from non-halogenated waste streams[3].
Physical State Solid (Powder/Crystalline)High risk of airborne dust inhalation; all handling must occur in a fume hood.
Waste Stream Halogenated Waste (Solid or Dissolved)High disposal cost; requires strict EPA Subpart K labeling[3][4].
Incompatibilities Strong oxidizers, strong reducing agentsKeep separate from metal hydrides to prevent exothermic reduction of the nitro group[2].

Self-Validating Safety & PPE Requirements

Before initiating any workflow with this compound, establish a self-validating safety perimeter. Standard laboratory PPE is insufficient for dual-hazard compounds.

  • Respiratory & Environmental: All manipulations, including weighing and dissolution, must occur within a certified chemical fume hood to prevent inhalation of nitroaromatic dust.

  • Dermal Protection: Wear double nitrile gloves. Nitroaromatics can be absorbed through the skin, and halogenated solvents (if used for dissolution) can rapidly degrade standard latex[2].

  • Eye/Body: ANSI-approved chemical splash goggles and a fully buttoned lab coat are mandatory[5].

Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Waste
  • Containment: Collect all solid residues, contaminated weighing paper, and empty vials into a designated, sealable hazardous waste container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Labeling: Immediately affix a Hazardous Waste tag. Under EPA Subpart K guidelines for academic and research labs, the label must clearly state the chemical name and hazard class (e.g., "Toxic", "Halogenated Organic")[4].

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., reducing agents)[3].

Protocol B: Disposal of Liquid Waste (Solutions)

When 2,4-dichloro-N-(2-nitrophenyl)benzamide is dissolved in a solvent for assays or synthesis, the entire solution inherits the halogenated classification.

  • Segregation Logic: Even if dissolved in a non-halogenated solvent (like DMSO or Ethyl Acetate), the presence of the chlorinated solute dictates that the entire mixture must be disposed of in the Halogenated Organic Waste carboy[6]. Mixing halogenated and non-halogenated waste unnecessarily increases disposal costs and violates RCRA segregation principles[3][6][7].

  • Transfer: Use a funnel to carefully transfer the solution into a closed, vapor-tight collection container (e.g., a 4-liter white poly bottle or 5-gallon carboy)[3].

  • Documentation: Record the exact volume and composition on the waste log to ensure accurate profiling for the incineration facility[7].

Operational Handling: Spill Management Protocol

A spill of a solid nitroaromatic compound requires immediate, controlled action to prevent aerosolization and subsequent inhalation.

Methodology for Solid Spill Cleanup (<10 grams):

  • Isolate & Alert: Alert personnel in the immediate vicinity and secure the area. Extinguish any nearby ignition sources[2].

  • Don PPE: Ensure you are wearing double chemical-resistant gloves, safety goggles, and a lab coat[2].

  • Containment: Gently cover the spilled powder with an inert absorbent material (e.g., vermiculite or sand) to suppress dust generation[2].

  • Collection: Using a non-sparking brush and dustpan, carefully sweep the mixture into a hazardous waste bag. Crucial Causality: Do not sweep dry powder directly, as this creates hazardous airborne particulates[2].

  • Decontamination: Wipe the affected surface with a paper towel dampened with a compatible solvent (e.g., 50% ethanol-water), followed by a final wipe with soap and water. Place all used wipes into the hazardous waste bag[2].

  • Disposal: Seal the bag, label it as "Hazardous Waste - Spilled Halogenated Nitroaromatic," and transfer it to the SAA[2].

Waste Segregation Logic Diagram

To ensure foolproof compliance, follow this visual decision tree for managing 2,4-dichloro-N-(2-nitrophenyl)benzamide waste.

WasteSegregation Start 2,4-dichloro-N-(2-nitrophenyl)benzamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidCont Collect in Sealable HDPE Container Solid->SolidCont LiquidCheck Solvent Type Used? Liquid->LiquidCheck HaloWaste HALOGENATED ORGANIC WASTE STREAM SolidCont->HaloWaste Contains Cl atoms HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, EtOAc) LiquidCheck->NonHaloSolv HaloSolv->HaloWaste NonHaloSolv->HaloWaste Solute dictates classification EHS EHS Collection & High-Temp Incineration HaloWaste->EHS

Caption: Decision tree for the segregation and disposal of 2,4-dichloro-N-(2-nitrophenyl)benzamide waste.

Comprehensive References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,4-dichloro-N-(2-nitrophenyl)benzamide

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-dichloro-N-(2-nitrophenyl)benzamide was not available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-dichloro-N-(2-nitrophenyl)benzamide was not available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds and established principles of laboratory safety. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues. This guide is intended to supplement, not replace, a thorough risk assessment and consultation with your institution's environmental health and safety office.

The following information is compiled to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative risk assessment is paramount. Based on the hazard profiles of analogous compounds such as nitrophenyl and dichlorobenzamide derivatives, 2,4-dichloro-N-(2-nitrophenyl)benzamide should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a common hazard for related compounds.[1][2][3]

  • A skin and eye irritant: Many benzamide derivatives can cause skin irritation and serious eye irritation or damage.[1][4]

  • A respiratory tract irritant: Inhalation of dust may cause respiratory irritation.[1][3]

  • Suspected of causing genetic defects: Some related compounds are suspected mutagens.[2]

  • Harmful to aquatic life: Care should be taken to prevent environmental release.[5][6]

A thorough, documented risk assessment should be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure. The selection of appropriate PPE should be based on the specific laboratory operations being performed.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[7][8]Laboratory coat.Work in a certified chemical fume hood or a ventilated balance enclosure.[9]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[7][10]Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.Laboratory coat or chemical-resistant apron.[7]All operations should be conducted in a certified chemical fume hood.[9]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves appropriate for all chemicals in the procedure.Laboratory coat.All operations should be conducted in a certified chemical fume hood.
Handling Spills and Waste Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls.A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills.[7][11]
Safe Handling and Operational Protocols

Adherence to standard operating procedures is critical for mitigating risks.

3.1. Engineering Controls: Containing the Hazard

  • Ventilation: All handling of solid 2,4-dichloro-N-(2-nitrophenyl)benzamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[7]

3.2. Procedural Guidance

  • Preparation: Before handling the compound, don all required PPE. Ensure the work area is clean and uncluttered.

  • Weighing: When weighing, use an analytical balance inside a ventilated enclosure or a chemical fume hood to control dust.[9]

  • Transfers: Utilize appropriate tools, such as spatulas, to transfer the solid material, thereby minimizing the generation of dust.

  • Housekeeping: Maintain a high standard of housekeeping. Clean up any minor spills promptly according to established emergency procedures.

Emergency Procedures: Planning for the Unexpected

Immediate and appropriate action is critical in the event of an emergency.

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[9]

  • Collect: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing 2,4-dichloro-N-(2-nitrophenyl)benzamide must be treated as hazardous waste.

  • Waste Collection: Collect all excess solid material and any contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.[9]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[1] Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2,4-dichloro-N-(2-nitrophenyl)benzamide from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 handle2 Transfer Compound Minimizing Dust handle1->handle2 handle3 Perform Experimental Work handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 emergency1 Spill or Exposure Occurs handle3->emergency1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 emergency2 Follow First Aid/Spill Response Protocol emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of 2,4-dichloro-N-(2-nitrophenyl)benzamide.

References

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2021, March 3). KISHIDA CHEMICAL CO., LTD.[Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]

  • INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - Gima. Gima. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(2-nitrophenyl)benzamide
Reactant of Route 2
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2,4-dichloro-N-(2-nitrophenyl)benzamide
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